molecular formula C5H5NO2S B1296310 2-Methyl-1,3-thiazole-4-carboxylic acid CAS No. 35272-15-2

2-Methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1296310
CAS No.: 35272-15-2
M. Wt: 143.17 g/mol
InChI Key: ZHDRDZMTEOIWSX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO2S and its molecular weight is 143.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxylic acid
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InChI

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRDZMTEOIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301072
Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35272-15-2
Record name 35272-15-2
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Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
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Record name 2-methyl-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and materials science. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on experimental protocols and data presentation for the research and development community.

Physicochemical Properties

This compound is typically a solid at room temperature, with a color ranging from white to light yellow or brown. It is slightly soluble in water and more soluble in polar organic solvents.

PropertyValueReference(s)
CAS Number 35272-15-2[1]
Molecular Formula C₅H₅NO₂S[1]
Molecular Weight 143.16 g/mol
Appearance White to light yellow or brown solid-
Melting Point 145-150 °C
Boiling Point Decomposes before boiling[2]
pKa ~3.7 (approximate for the carboxylic acid group)[2]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.[2][3]
SMILES Cc1nc(cs1)C(=O)O
InChI 1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent such as DMSO-d₆, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH5 proton on the thiazole ring
~2.7s3HMethyl (CH₃) protons at C2
~13.0br s1HCarboxylic acid (COOH) proton

Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The expected carbon chemical shifts are as follows:

Chemical Shift (δ, ppm)Assignment
~165-170C2 (Thiazole ring)
~145-150C4 (Thiazole ring)
~125-130C5 (Thiazole ring)
~162-165Carboxylic acid carbon (COOH)
~19-21Methyl carbon (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid
~1600C=N stretchThiazole ring
~1400-1500C=C stretchThiazole ring
1200-1300C-O stretchCarboxylic acid
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 143 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).

Synthesis of this compound

There are two primary synthetic routes to this compound: the Hantzsch thiazole synthesis and the hydrolysis of a corresponding ester.

Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-halo-β-ketoester would react with thioacetamide.

G reagents Thioacetamide + α-halo-β-ketoester intermediate Thiazoline intermediate reagents->intermediate Condensation product This compound ester intermediate->product Dehydration/ Aromatization hydrolysis Ester Hydrolysis product->hydrolysis e.g., NaOH, H₂O final_product This compound hydrolysis->final_product

Caption: Hantzsch synthesis workflow.

Experimental Protocol (General):

  • Cyclocondensation: Equimolar amounts of an appropriate α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and thioacetamide are dissolved in a suitable solvent such as ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The crude ester is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by chromatography or recrystallization.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid, as described in the next section.

Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

This is a straightforward method starting from the corresponding ethyl ester.

G start Ethyl 2-methyl-1,3-thiazole-4-carboxylate hydrolysis Base Hydrolysis (e.g., aq. NaOH or KOH) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: Ester hydrolysis workflow.

Experimental Protocol:

  • Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate in a suitable solvent like tetrahydrofuran (THF) or ethanol.[4]

  • Add an aqueous solution of a base, such as 10% (w/v) potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

  • Cool the reaction mixture and adjust the pH to approximately 4 with a 1 M hydrochloric acid (HCl) solution to precipitate the carboxylic acid.[4]

  • Extract the product with an organic solvent like ethyl acetate.[4]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • The product can be further purified by recrystallization.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the thiazole-4-carboxylic acid scaffold is of significant interest in drug discovery. Derivatives have shown a range of biological activities.

Antimicrobial and Antifungal Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[5][6] For instance, certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good fungicidal activity at a concentration of 50 μg/mL.[5] Other studies on thiazole derivatives have reported Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, although specific data for the title compound is not available.[4][7]

Enzyme Inhibition

The thiazole-4-carboxylic acid moiety has been explored as a potential inhibitor for various enzymes.

  • Metallo-β-lactamase (MBL) Inhibition: Derivatives of 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of MBLs, which are enzymes responsible for bacterial resistance to β-lactam antibiotics.[8] This suggests that this compound could be a starting point for the design of novel MBL inhibitors.

  • Cyclooxygenase (COX) Inhibition: Some thiazole carboxamide derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are targets for anti-inflammatory drugs.[9]

G cluster_targets Potential Enzyme Targets compound 2-Methyl-1,3-thiazole- 4-carboxylic acid (and derivatives) mbl Metallo-β-lactamases (MBLs) compound->mbl Inhibition cox Cyclooxygenase (COX) compound->cox Inhibition other_enzymes Other Potential Enzyme Targets compound->other_enzymes Potential Inhibition

Caption: Potential enzyme inhibition pathways.

Agrochemicals

Thiazole derivatives have also found applications in the agrochemical industry as fungicides and herbicides, contributing to crop protection.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established methods like the Hantzsch synthesis and ester hydrolysis. While specific biological data for this exact molecule is sparse, the broader class of thiazole-4-carboxylic acid derivatives has demonstrated promising antimicrobial, antifungal, and enzyme-inhibitory activities. This technical guide provides a foundational understanding for researchers and scientists to further explore the properties and applications of this compound and its analogs in the quest for novel therapeutic agents and functional materials. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core is a prevalent scaffold in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and a summary of the known biological activities of its derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted thiazole with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35272-15-2
Molecular Formula C₅H₅NO₂S
Molecular Weight 143.16 g/mol
Melting Point 145-150 °C
Appearance Solid
SMILES Cc1nc(cs1)C(O)=O
InChI 1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
InChIKey ZHDRDZMTEOIWSX-UHFFFAOYSA-N

Spectroscopic Properties

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the thiazole ring.

Table 2: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3000 - 2500Broad, Strong
C=O stretch (Carboxylic acid)1780 - 1710Strong
C=N stretch (Thiazole ring)~1619Medium
C=C stretch (Thiazole ring)~1564Medium

Note: The exact positions of the peaks can vary depending on the sample preparation method.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonChemical Shift (δ, ppm)Multiplicity
CH₃~2.7Singlet
CH (thiazole ring)~8.3Singlet
COOH~13.0Broad Singlet

Note: Predicted values are based on typical chemical shifts for similar structures. The solvent used can influence the exact chemical shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
CH₃~19
C4 (thiazole ring)~145
C5 (thiazole ring)~125
C2 (thiazole ring)~165
COOH~163

Note: Predicted values are based on typical chemical shifts for similar structures.

2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 143.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent route.

3.1. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings from α-halocarbonyl compounds and a source of sulfur, typically a thioamide.

Logical Workflow for Hantzsch Synthesis:

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate Condensation Intermediate Thioacetamide->Intermediate AlphaHaloester α-Halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) AlphaHaloester->Intermediate ThiazoleEster Ethyl 2-Methyl-1,3-thiazole-4-carboxylate Intermediate->ThiazoleEster Cyclization & Dehydration FinalProduct This compound ThiazoleEster->FinalProduct Hydrolysis

Caption: General workflow for the Hantzsch synthesis of this compound.

3.1.1. Experimental Protocol: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-methyl-1,3-thiazole-4-carboxylate. The product can be further purified by column chromatography on silica gel.

3.2. Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Hydrolysis

  • Reaction Setup: Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Applications in Drug Development and Biological Activity

The thiazole ring is a key structural motif in many pharmaceuticals. While specific biological data for this compound is limited in the public domain, its derivatives have shown a wide range of pharmacological activities.

4.1. Potential Therapeutic Areas

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Thiazole-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The thiazole scaffold is present in several antimicrobial drugs. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antidiabetic Agents: Certain thiazole derivatives, particularly thiazolidinediones, are known to improve insulin sensitivity. Research has explored other thiazole-containing molecules for their potential to manage hyperglycemia.

Signaling Pathway Implication (Hypothetical):

Based on the activities of its derivatives, it can be hypothesized that this compound or its analogs could potentially interact with signaling pathways involved in cell cycle regulation, apoptosis, or metabolic control. For instance, in cancer, a potential (though unconfirmed for this specific molecule) mechanism could involve the inhibition of protein kinases.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation ThiazoleDerivative Thiazole Derivative (Potential Inhibitor) ThiazoleDerivative->Inhibition Inhibition->KinaseCascade Inhibition

Caption: Hypothetical signaling pathway inhibition by a thiazole derivative in cancer.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its structure, properties, and synthesis. Further research into the specific biological activities of this core molecule is warranted to fully elucidate its potential in drug discovery and development. The experimental protocols and data presented herein serve as a foundational resource for researchers in this exciting field.

An In-depth Technical Guide to the Synthesis of 2-Methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-methylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the core synthetic methodology, including experimental protocols and quantitative data, to support research and development activities.

Introduction

2-Methylthiazole-4-carboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules. Its structural motif is found in numerous pharmaceutical agents, highlighting the importance of efficient and well-understood synthetic routes. The most common and established method for the synthesis of the 2-methylthiazole core is the Hantzsch thiazole synthesis, a robust and versatile reaction for forming the thiazole ring.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The principal pathway for the synthesis of 2-methylthiazole-4-carboxylic acid involves a two-step process:

  • Hantzsch Thiazole Synthesis: The formation of the thiazole ring through the condensation of a thioamide (thioacetamide) with an α-halocarbonyl compound (an ester of 2-bromo- or 2-chloro-3-oxobutanoic acid). This reaction directly yields an ester of 2-methylthiazole-4-carboxylic acid.

  • Ester Hydrolysis: The subsequent hydrolysis of the resulting ethyl 2-methylthiazole-4-carboxylate to the final carboxylic acid product.

The overall reaction scheme is presented below:

Synthesis_Pathway Thioacetamide Thioacetamide Step1 Hantzsch Thiazole Synthesis Thioacetamide->Step1 AlphaHaloKetoEster Ethyl 2-bromo-3-oxobutanoate or Ethyl 2-chloroacetoacetate AlphaHaloKetoEster->Step1 IntermediateEster Ethyl 2-methylthiazole-4-carboxylate Step2 Ester Hydrolysis IntermediateEster->Step2 FinalProduct 2-Methylthiazole-4-carboxylic acid Step1->IntermediateEster Step2->FinalProduct Experimental_Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Ester Hydrolysis S1_Reactants Combine Thioacetamide and Ethyl 2-halo-3-oxobutanoate in Ethanol S1_Reaction Reflux (60-80°C, 2-5h) S1_Reactants->S1_Reaction S1_Workup Cool, Filter (optional), Remove Solvent S1_Reaction->S1_Workup S1_Purification Recrystallization or Column Chromatography S1_Workup->S1_Purification S1_Product Ethyl 2-methylthiazole-4-carboxylate S1_Purification->S1_Product S2_Reactant Dissolve Ester in Aqueous NaOH S1_Product->S2_Reactant Proceed to Hydrolysis S2_Reaction Heat (50-60°C, 0.5-1h) S2_Reactant->S2_Reaction S2_Workup Cool, Acidify with HCl (pH 3-4) S2_Reaction->S2_Workup S2_Filtration Collect Precipitate by Filtration S2_Workup->S2_Filtration S2_Purification Recrystallization from Methanol S2_Filtration->S2_Purification S2_FinalProduct 2-Methylthiazole-4-carboxylic acid S2_Purification->S2_FinalProduct

The Ascendant Therapeutic Potential of 2-Methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has long been a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Within this privileged class of compounds, derivatives of 2-Methyl-1,3-thiazole-4-carboxylic acid are emerging as a particularly promising frontier in the quest for novel therapeutic agents. These derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of research into these versatile molecules, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to facilitate further investigation and drug development endeavors.

Diverse Biological Activities at a Glance

Derivatives of this compound have been shown to exhibit a wide spectrum of biological activities, a testament to their chemical tractability and ability to interact with various biological targets. The primary areas of therapeutic interest are:

  • Antimicrobial and Antifungal Activity: A significant body of research highlights the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][3] Their mechanism often involves the disruption of essential cellular processes in microorganisms.

  • Anticancer Activity: These derivatives have demonstrated notable cytotoxicity against various cancer cell lines.[4][5][6] Key mechanisms of action include the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[2][7][8][9][10]

  • Anti-inflammatory Activity: Several derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade.[5][11][12][13][14]

  • Other Activities: Beyond these primary areas, research has also suggested potential applications as antidiabetic and neuroprotective agents.[15]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 5b MCF-7 (Breast)MTT Assay0.48 ± 0.03[2]
A549 (Lung)MTT Assay0.97 ± 0.13[2]
Compound 4c MCF-7 (Breast)MTT Assay2.57 ± 0.16[4]
HepG2 (Liver)MTT Assay7.26 ± 0.44[4]
Compound 4a MCF-7 (Breast)MTT Assay12.7 ± 0.77[4]
HepG2 (Liver)MTT Assay6.69 ± 0.41[4]
Compound 9 HepG2 (Liver)MTT Assay1.61 ± 1.92 (µg/mL)[6]
Compound 10 HepG2 (Liver)MTT Assay1.98 ± 1.22 (µg/mL)[6]
Compound 2b COLO205 (Colon)MTS Assay30.79[11][13]
B16F1 (Melanoma)MTS Assay74.15[11][13]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Thiazole Derivative 16 Escherichia coliBroth Microdilution1.56 - 6.25[3]
Pseudomonas aeruginosaBroth Microdilution1.56 - 6.25[3]
Bacillus subtilisBroth Microdilution1.56 - 6.25[3]
Staphylococcus aureusBroth Microdilution1.56 - 6.25[3]
Oxothiazole Derivative Staphylococcus aureusDisk Diffusion/Broth Dilution50-200[16]
Streptococcus agalactiaeDisk Diffusion/Broth Dilution25-100[16]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives Acinetobacter baumanniiNot Specified31.25[17]
Mycobacterium tuberculosis H37RvNot Specified0.98 - 1.96[17]

Table 3: COX Inhibition by Thiazole Carboxamide Derivatives

Compound IDEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2b COX-10.2391.251[11][13]
COX-20.191[11][13]
Compound 2a COX-12.652.766[11][13]
COX-20.958[11][13]
Compound 2j COX-20.9571.507[11][13]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[13][14][18][19][20]

Antimicrobial Activity

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum (adjusted to a standard concentration, e.g., 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of each row. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a standardized inoculum of the microorganism. Dilute the inoculum in broth to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired starting concentration of the compound.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the absorbance with a microplate reader.[17][21][22][23][24]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Inhibition of Tubulin Polymerization

A prominent anticancer mechanism of certain thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][7][8][9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.[25]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Tubulin_Dimers Depolymerization Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Mitotic Arrest Thiazole 2-Methyl-1,3-thiazole-4- carboxylic acid derivative Thiazole->Tubulin_Dimers

Caption: Inhibition of tubulin polymerization by this compound derivatives.

COX Inhibition and the Arachidonic Acid Pathway

The anti-inflammatory properties of these derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazole derivatives have been shown to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5][11][12][13][14]

COX_Inhibition_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 Biological Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Thiazole 2-Methyl-1,3-thiazole-4- carboxylic acid derivative Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiazole->Arachidonic_Acid Inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Some thiazole derivatives have been investigated for their potential to inhibit key components of this pathway, such as PI3K and mTOR. By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[2][7][26]

PI3K_Akt_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effectors GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Thiazole 2-Methyl-1,3-thiazole-4- carboxylic acid derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_ID->MOA Optimization Lead Optimization (Structure-Activity Relationship) Hit_ID->Optimization MOA->Optimization Preclinical In Vivo Preclinical Studies (Animal Models) Optimization->Preclinical

Caption: A typical workflow for the discovery and development of thiazole-based therapeutic agents.

Conclusion and Future Directions

The derivatives of this compound represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide underscore the considerable progress made in understanding their biological activities and mechanisms of action. Future research should focus on the continued exploration of the vast chemical space around this core scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics. The continued investigation of these remarkable compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This technical guide delves into the core of thiazole chemistry, focusing on the discovery and historical development of thiazole carboxylic acids. We will explore the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and visualize the intricate signaling pathways influenced by these remarkable compounds.

I. Historical Milestones in Thiazole Chemistry

The journey into the world of thiazoles began in the late 19th century. In 1887, Arthur Hantzsch and his collaborator J. H. Weber reported the first synthesis of a thiazole derivative, laying the foundation for what would become a vast and fruitful area of organic chemistry.[1] This pioneering work, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1]

A significant advancement in the synthesis of functionalized thiazoles came in 1947 with the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[2] Their method, the Cook-Heilbron thiazole synthesis, provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[2] Prior to their work, 5-aminothiazoles were a relatively obscure class of compounds.[2] Cook and Heilbron's publications, particularly their "Studies in the Azole Series," were instrumental in expanding the scope of thiazole chemistry.[2]

These fundamental discoveries paved the way for the synthesis of a myriad of thiazole derivatives, including the therapeutically important thiazole carboxylic acids. These compounds, featuring a carboxylic acid moiety on the thiazole ring, offered a handle for further chemical modifications and were found to possess a wide range of biological activities.

II. Key Synthetic Methodologies and Experimental Protocols

The synthesis of thiazole carboxylic acids relies on the foundational reactions of thiazole ring formation, followed by the introduction or modification of the carboxylic acid group.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a widely used and versatile method for constructing the thiazole ring.[1] It involves the reaction of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a typical Hantzsch synthesis procedure.

  • Materials:

    • Ethyl 2-chloroacetoacetate

    • Thiourea

    • Ethanol

  • Procedure:

    • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis α-Haloketone α-Haloketone Reaction_Vessel Condensation & Cyclization α-Haloketone->Reaction_Vessel Thioamide Thioamide Thioamide->Reaction_Vessel Thiazole_Product Thiazole_Product Reaction_Vessel->Thiazole_Product

Caption: General workflow for the Hantzsch thiazole synthesis.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazole derivatives.[2]

Experimental Protocol: Synthesis of a 5-Aminothiazole Derivative

This protocol is a generalized representation of the Cook-Heilbron synthesis.

  • Materials:

    • α-Aminonitrile (e.g., aminoacetonitrile)

    • Carbon disulfide

    • Solvent (e.g., ethanol or pyridine)

  • Procedure:

    • Dissolve the α-aminonitrile (1 equivalent) in the chosen solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide (1.1 equivalents) to the cooled solution with stirring.

    • Allow the reaction mixture to stir at room temperature for several hours to overnight.

    • The product may precipitate from the reaction mixture. If so, collect it by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Reaction Mechanism of Cook-Heilbron Synthesis

Cook_Heilbron_Mechanism α-Aminonitrile α-Aminonitrile Intermediate_1 Dithiocarbamate Intermediate α-Aminonitrile->Intermediate_1 + CS2 CS2 CS2 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 5-Aminothiazole 5-Aminothiazole Intermediate_2->5-Aminothiazole Tautomerization

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

Synthesis of Thiazole Carboxylic Acids

Thiazole carboxylic acids can be synthesized through various methods, including the oxidation of a corresponding methyl or hydroxymethylthiazole, or by direct synthesis from appropriate starting materials.

Experimental Protocol: Synthesis of Thiazole-4-carboxylic Acid by Oxidation

This protocol describes the oxidation of 4-methylthiazole.

  • Materials:

    • 4-Methylthiazole

    • Potassium permanganate (KMnO4)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium hydroxide in water.

    • Add 4-methylthiazole to the alkaline solution.

    • Slowly add potassium permanganate in portions to the stirred mixture, controlling the temperature with an ice bath as the reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The thiazole-4-carboxylic acid will precipitate.

    • Collect the product by filtration, wash with cold water, and dry.

Experimental Protocol: Synthesis of Thiazole-2-carboxylic Acid via Halogen-Metal Exchange

This method provides a route to thiazole-2-carboxylic acid from 2-bromothiazole.

  • Materials:

    • 2-Bromothiazole

    • n-Butyllithium (n-BuLi) in hexanes

    • Dry diethyl ether or tetrahydrofuran (THF)

    • Dry ice (solid CO2)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromothiazole in dry diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Quench the reaction by adding crushed dry ice in one portion.

    • Allow the reaction mixture to warm to room temperature.

    • Add water to the mixture and separate the aqueous layer.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the thiazole-2-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

III. Quantitative Data of Thiazole Carboxylic Acids and Derivatives

The following tables summarize key quantitative data for selected thiazole carboxylic acids and their derivatives to facilitate comparison.

Table 1: Physicochemical Properties of Thiazole Carboxylic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Thiazole-2-carboxylic acidC4H3NO2S129.1495-118
Thiazole-4-carboxylic acidC4H3NO2S129.14191
Thiazole-5-carboxylic acidC4H3NO2S129.14212-215

Table 2: Synthesis Yields of Selected Thiazole Carboxylic Acid Derivatives

CompoundSynthesis MethodStarting MaterialsYield (%)Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylateHantzsch SynthesisEthyl 2-chloroacetoacetate, Thiourea~85[3]
Thiazole-4-carboxylic acidOxidation4-Hydroxymethylthiazole, Nitric acid, Sulfuric acid94.5[4]
Methyl 4-aminothiazole-5-carboxylateReductionMethyl 4-amino-2-methylthiothiazole-5-carboxylate, Zn, HCl52[5]

Table 3: Biological Activity of Selected Thiazole Carboxylic Acid Derivatives

Compound ClassTargetExample CompoundIC50 ValueReference
Thiazole CarboxamidesCOX-22-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide0.958 µM[6]
Thiazole CarboxamidesVEGFR-24-(4-chlorophenyl)thiazole derivative51.09 nM[7]
Thiazole CarboxamidesSTING SignalingThiazolecarboxamide derivative 15bSignificant inhibition[8]
1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivativesAntitumor (BJAB cell line)Compound 14Potent antiproliferative activity[9]

IV. Signaling Pathways Modulated by Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Several thiazole derivatives have been developed as inhibitors of VEGFR-2.[7]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway PLCγ->RAS-RAF-MEK-ERK AKT AKT PI3K->AKT Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation Migration Migration RAS-RAF-MEK-ERK->Migration Survival Survival AKT->Survival Thiazole_Inhibitor Thiazole Carboxylic Acid Derivative Thiazole_Inhibitor->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is often overexpressed in various cancers.[11] Thiazole carboxamide derivatives have been investigated as COX-2 inhibitors.[6]

COX-2 Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Thiazole_Inhibitor Thiazole Carboxylic Acid Derivative Thiazole_Inhibitor->COX-2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[12] Aberrant activation of this pathway is implicated in autoimmune and inflammatory diseases. Thiazolecarboxamide-based compounds have been identified as inhibitors of STING signaling.[8]

cGAS-STING Signaling Pathway

STING_Pathway Cytosolic_DNA Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription Thiazole_Inhibitor Thiazole Carboxylic Acid Derivative Thiazole_Inhibitor->STING Inhibits

References

A Technical Guide to 2-Methyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen.[1] While the thiazole moiety itself is a critical pharmacophore found in numerous approved drugs and biologically active agents, this compound is primarily recognized not for its intrinsic biological activity, but as a crucial synthetic intermediate or building block.[2][3][4] Its structure provides a versatile scaffold for chemical modification, enabling the development of more complex molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its application in the synthesis of biologically active derivatives.

Physicochemical Properties

This compound is a solid compound at room temperature with a melting point in the range of 145-150 °C. Its fundamental properties are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueReference
CAS Number 35272-15-2[6][7]
Molecular Formula C₅H₅NO₂S[7]
Molecular Weight 143.16 g/mol
Synonyms 2-Methylthiazole-4-carboxylic acid[7]
Appearance Solid
Melting Point 145-150 °C
InChI Key ZHDRDZMTEOIWSX-UHFFFAOYSA-N
SMILES String Cc1nc(cs1)C(O)=O

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-methylthiazole-4-carboxylate. This method is efficient and proceeds under standard laboratory conditions.

Experimental Protocol: Hydrolysis of Ethyl 2-methylthiazole-4-carboxylate

This protocol is based on a general procedure for the saponification of a thiazole carboxylate ester.[6]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate (starting material)

  • Tetrahydrofuran (THF)

  • 10% (w/v) aqueous solution of potassium hydroxide (KOH)

  • 1 M hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • The starting material, ethyl 2-methylthiazole-4-carboxylate, is dissolved in tetrahydrofuran (THF).[6]

  • A 10% (w/v) aqueous solution of potassium hydroxide (KOH) is added to the solution.[6]

  • The reaction mixture is stirred at room temperature.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

  • Upon completion, the pH of the reaction solution is carefully adjusted to 4 using 1 M hydrochloric acid (HCl), which protonates the carboxylate salt to form the desired carboxylic acid.[6]

  • The aqueous solution is then extracted with ethyl acetate (EtOAc).[6]

  • The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄).[6]

  • The solvent is removed under reduced pressure (concentrated) to yield the final product, this compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via ester hydrolysis.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product start_ester Ethyl 2-methylthiazole- 4-carboxylate step1 Step 1 Dissolve ester in THF reagents THF, 10% KOH, 1M HCl, EtOAc step2 Step 2 Add aq. KOH step1->step2 step3 Step 3 Stir at Room Temp (Monitor by TLC) step2->step3 step4 Step 4 Acidify with HCl to pH 4 step3->step4 step5 Step 5 Extract with EtOAc step4->step5 step6 Step 6 Dry & Concentrate step5->step6 end_product 2-Methyl-1,3-thiazole- 4-carboxylic acid step6->end_product

Caption: Workflow for the synthesis of this compound.

Role in the Development of Bioactive Agents

This compound serves as a foundational scaffold for the synthesis of a diverse array of biologically active derivatives. The carboxylic acid group is a convenient handle for elaboration, typically through the formation of amides, which leads to compounds with significant therapeutic potential.

Key Biological Activities of Derivatives
  • Anti-Tumor Agents: Derivatives of thiazole carboxylic acids have been investigated as potent anti-cancer agents. In one study, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the leukemia drug Dasatinib. One such compound exhibited high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib itself.[3]

  • Antifungal and Antiviral Activity: A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated good fungicidal activity.[2] Several compounds also showed promising activity against the Tobacco Mosaic Virus (TMV), indicating potential applications in agrochemicals or as antiviral leads.[1][2]

  • Insecticidal Activity: In a study focused on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, some compounds showed significant insecticidal activity against the potato leafhopper, with control rates as high as 80-100% in greenhouse evaluations.[1]

The following table summarizes the reported biological activities of various classes of derivatives synthesized from or related to this compound.

Derivative ClassTarget/OrganismReported ActivityQuantitative Data (Example)Reference
2-Amino-thiazole-5-carboxamidesHuman K563 leukemia cellsAnti-proliferativeIC₅₀ values comparable to Dasatinib[3]
2-Amino-thiazole-5-carboxamidesMCF-7, HT-29 cancer cellsAnti-proliferativeIC₅₀ = 20.2 µM and 21.6 µM[3]
2-Amino-1,3-thiazole-4-carboxylic acid derivativesVarious fungiFungicidal>50% activity at 50 µg/mL[2]
2-Amino-1,3-thiazole-4-carboxylic acid derivativesTobacco Mosaic Virus (TMV)AntiviralGood activity at 100 µg/mL[2]
2-Methyl-4-trifluoromethyl-thiazole-5-carboxamidesTomato late blightFungicidal90% control at 375g ai/ha[1]
2-Methyl-4-trifluoromethyl-thiazole-5-carboxamidesPotato leafhopperInsecticidal80-100% control at 600g ai/ha[1]
Role as a Synthetic Intermediate

The primary value of this compound is its function as a versatile intermediate. The core structure is chemically stable, and the carboxylic acid group allows for straightforward modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

G core 2-Methyl-1,3-thiazole- 4-carboxylic acid process Amide Coupling & Further Modification core->process Synthetic Elaboration app1 Anti-Tumor Agents (e.g., Leukemia) process->app1 app2 Antifungal Agents process->app2 app3 Antiviral Agents (e.g., Anti-TMV) process->app3 app4 Insecticidal Agents process->app4

Caption: Role of the core compound as a precursor to diverse bioactive agents.

Conclusion

This compound is a readily accessible heterocyclic compound with significant value in medicinal chemistry and drug discovery. While it does not possess notable biological activity on its own, its true utility lies in its role as a key structural motif and synthetic intermediate. The presence of a chemically tractable carboxylic acid handle on the stable thiazole ring allows for the systematic development of diverse libraries of derivative compounds, which have demonstrated potent anti-tumor, antifungal, antiviral, and insecticidal properties. This makes this compound an indispensable tool for researchers aiming to develop novel and effective therapeutic and agrochemical agents.

References

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of thiazole-based compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Commercially Successful Thiazole-Containing Drugs

The versatility of the thiazole nucleus is evidenced by its presence in numerous FDA-approved drugs, highlighting its importance in drug design and development.[1][2][3][4] These compounds have demonstrated efficacy in treating a range of conditions from infectious diseases to cancer.

Drug NameTherapeutic ClassMechanism of Action
Dasatinib AnticancerMulti-targeted kinase inhibitor (including BCR-ABL and Src family kinases)[5]
Ritonavir AntiretroviralHIV protease inhibitor[4]
Sulfathiazole AntibacterialDihydropteroate synthase inhibitor
Pramipexole Anti-Parkinson'sDopamine D2 and D3 receptor agonist
Nizatidine Anti-ulcerHistamine H2 receptor antagonist
Meloxicam Anti-inflammatoryCyclooxygenase-2 (COX-2) inhibitor
Abafungin AntifungalErgosterol biosynthesis inhibitor
Fanetizole ImmunomodulatorNot fully elucidated

Thiazole Derivatives as Potent Anticancer Agents: A Quantitative Perspective

A significant area of research for thiazole-based compounds is in oncology. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines and their inhibitory effects on key oncogenic kinases. The following tables summarize some of the key quantitative data (IC50 values) for these compounds.

In Vitro Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[6][7][6][7]
HepG2 (Liver)7.26 ± 0.44[6][7][6][7]
Compound 5b MCF-7 (Breast)0.48 ± 0.03[6][8][6][8]
A549 (Lung)0.97 ± 0.13[6][8][6][8]
Compound 6 C6 (Glioma)3.83 ± 0.76 (µg/mL)[6][9][6][9]
A549 (Lung)12.0 ± 1.73 (µg/mL)[6][9][6][9]
Compound 8j HeLa (Cervical)7.90[6][10][6][10]
HepG2 (Liver)7.90[6][10][6][10]
Compound 8m HeLa (Cervical)5.15[6][10][6][10]
HepG2 (Liver)5.15[6][10][6][10]
Compound 25 PaCa-2 (Pancreatic)5.5 (µg/mL)[11][11]
PC3 (Prostate)11.8 (µg/mL)[11][11]
Compound 7b WM266.4 (Melanoma)Potent, superior to dabrafenib[12][13][12][13]
Compound 13a WM266.4 (Melanoma)Potent, superior to dabrafenib[12][13][12][13]
Kinase Inhibitory Activity of Thiazole Derivatives
Compound Class/IDTarget KinaseIC50 (nM)Reference
Thiazolyl-pyrazoline 10b EGFR40.7 ± 1.0[14][14]
VEGFR-278.4 ± 1.5[14][14]
Thiazolyl-pyrazoline 10d EGFR32.5 ± 2.2[14][14]
VEGFR-243.0 ± 2.4[14][14]
Phenyl sulfonyl thiazole 7b B-RAFV600E36.3 ± 1.9[12][13][12][13]
Phenyl sulfonyl thiazole 13a B-RAFV600E23.1 ± 1.2[12][15][12][15]
Thiadiazole derivative 3 Akt92.36% inhibition[16][16]
Thiadiazole derivative 8 Akt86.52% inhibition[16][16]
Thiadiazole derivative 7b VEGFR-240.65[17][17]
Thiazole-naphthalene 5b Tubulin Polymerization3300[8][8]
Hydrazinyl thaizole II VEGFR-251.09[18][18]

Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by thiazole-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a key driver of cell proliferation and is often dysregulated in cancer.[6][19][20] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[6][13][19][20] Thiazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][21][22] Ligand (VEGF) binding to VEGFR-2 leads to its dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[21][22] Thiazole-based inhibitors can effectively block VEGFR-2 kinase activity, thereby inhibiting angiogenesis.[18][23][24]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thiazole Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
B-RAFV600E Signaling Pathway

The B-RAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation in B-RAF leads to its constitutive activation, promoting uncontrolled cell growth and proliferation, and is frequently observed in melanoma.[25][26] Downstream of the mutated B-RAF, the signaling cascade through MEK and ERK remains perpetually active.[25][26] Thiazole-containing drugs, such as dabrafenib, are potent inhibitors of the B-RAFV600E mutant kinase.[12][13]

BRAF_Signaling_Pathway RAS RAS BRAF_mut B-RAFV600E (Constitutively Active) MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->BRAF_mut

B-RAFV600E Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival.[2][12][14] Aberrant activation of this pathway is a common event in many cancers.[2] Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition is a key therapeutic strategy.[9][16][27] Thiazole derivatives have been developed as potent inhibitors of Akt.[9][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Thiazole Inhibitor Inhibitor->Akt

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[5][28][29][30] It involves the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[28][29][30]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Stir bar, round-bottom flask or scintillation vial, condenser (if refluxing), heating mantle or hot plate, Buchner funnel, filter paper, watch glass.

Procedure:

  • In a round-bottom flask or scintillation vial, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).[28]

  • Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.[28]

  • Add a stir bar and heat the mixture to reflux (or on a hot plate at a moderate temperature) with stirring for 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[28]

  • After the reaction is complete, allow the mixture to cool to room temperature.[28]

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[28]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[28]

  • Wash the solid with cold water to remove any remaining salts.[28]

  • Dry the product on a watch glass or in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.[28]

In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][17][29]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Thiazole-based test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[29]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

  • Prepare serial dilutions of the thiazole test compounds in the complete culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[24]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15][23]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[29]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][29]

  • Gently shake the plate for a few minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][23]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of thiazole compounds against a specific kinase (e.g., EGFR, VEGFR-2, B-RAFV600E, Akt). Specific conditions such as buffer composition, substrate, and enzyme concentration should be optimized for each kinase.

Materials:

  • Recombinant active kinase

  • Specific peptide substrate for the kinase

  • Thiazole-based test compounds dissolved in DMSO

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)[3]

  • ATP (at a concentration close to the Km for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production)[3]

  • 384- or 96-well plates (white plates for luminescence-based assays)

  • Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

  • Prepare serial dilutions of the thiazole test compounds in the kinase assay buffer.

  • In a multi-well plate, add the test compounds at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" blank control.

  • Add the recombinant kinase to each well (except the blank).

  • Prepare a master mix of the peptide substrate and ATP in the kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[3]

  • Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit (e.g., ADP-Glo™ Reagent).[3]

  • Add the detection reagent according to the manufacturer's instructions to generate a signal (e.g., luminescence) that is proportional to the kinase activity.[3]

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting a dose-response curve.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a range of clinically successful drugs and the vast number of potent derivatives under investigation, particularly in the field of oncology, underscore its significance. The ability of thiazole-based compounds to selectively target key signaling pathways, such as those driven by EGFR, VEGFR-2, B-RAFV600E, and Akt, provides a strong rationale for their continued development. The experimental protocols detailed in this guide offer a foundation for the synthesis and evaluation of novel thiazole derivatives, paving the way for the discovery of next-generation therapeutics. As our understanding of the molecular drivers of disease deepens, the rational design of new thiazole-based compounds holds immense promise for addressing unmet medical needs.

References

Physicochemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-thiazole-4-carboxylic Acid

Introduction

This compound, with the CAS Number 35272-15-2, is a heterocyclic organic compound.[1][2] It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a methyl group and a carboxylic acid group. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for various pharmacological activities, including antifungal and antiviral properties.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₅H₅NO₂S[2]
Molecular Weight 143.16 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 145 - 163 °C[4]
Boiling Point Decomposes before boiling[4]
pKa ~3.7 (for the carboxylic acid group)[4]
Solubility Slightly soluble in water[4]
SMILES String Cc1nc(cs1)C(O)=O
InChI Key ZHDRDZMTEOIWSX-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific data. This section outlines the protocols for the synthesis of this compound and general methods for determining its key physicochemical properties.

Synthesis from Ethyl 2-methylthiazole-4-carboxylate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[1]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • 10% (w/v) aqueous potassium hydroxide (KOH)

  • 1 M hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolution: Dissolve ethyl 2-methylthiazole-4-carboxylate in tetrahydrofuran (THF).[1]

  • Hydrolysis: Add a 10% (w/v) aqueous solution of potassium hydroxide (KOH) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]

  • Acidification: Adjust the pH of the solution to 4 using 1 M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.[1]

  • Extraction: Extract the aqueous solution with ethyl acetate (EtOAc).[1]

  • Drying: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.[1]

  • Isolation: Concentrate the organic phase under reduced pressure to yield the final product, this compound.[1]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity.

  • Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

General Protocol for pKa Determination

The acid dissociation constant (pKa) is determined by acid-base titration.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Diagrams are provided to visually represent the synthesis workflow and the key properties of the molecule.

synthesis_workflow start_mat Ethyl 2-methylthiazole- 4-carboxylate in THF hydrolysis Stir at RT (Hydrolysis) start_mat->hydrolysis koh 10% aq. KOH koh->hydrolysis hcl 1 M HCl acidify Acidify to pH 4 hcl->acidify etoac Ethyl Acetate extract Extract etoac->extract hydrolysis->acidify acidify->extract dry Dry & Concentrate extract->dry product 2-Methyl-1,3-thiazole- 4-carboxylic acid dry->product properties_overview central This compound id Identifiers central->id phys Physical Properties central->phys acid Acidity central->acid sol Solubility central->sol formula Formula: C₅H₅NO₂S id->formula mw MW: 143.16 g/mol id->mw cas CAS: 35272-15-2 id->cas appearance Appearance: White Solid phys->appearance mp MP: 145-163 °C phys->mp bp BP: Decomposes phys->bp pka pKa: ~3.7 acid->pka sol_water Slightly soluble in water sol->sol_water

References

An In-depth Technical Guide to Thiazole Ring Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic reactions used to construct the thiazole ring, a crucial heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] We will delve into the mechanisms, scope, and practical applications of the most prominent methods, including the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, is arguably the most fundamental and widely utilized method for thiazole ring construction.[4][5] It involves the cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a thioamide-containing species.[4][5][6] This versatile reaction allows for the synthesis of a wide variety of thiazoles with diverse substitution patterns at the 2, 4, and 5-positions.[4]

Reaction Mechanism and Workflow

The reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, displacing the halide in an SN2 reaction.[6][7] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring.[4][7][8]

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow Start Starting Materials Reagents α-Haloketone + Thioamide Start->Reagents Combine SN2 SN2 Attack (S on α-Carbon) Reagents->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization (N on Carbonyl C) Intermediate1->Cyclization Intermediate2 Thiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Product Dehydration->Product

Caption: Logical workflow of the Hantzsch thiazole synthesis.

Quantitative Data and Scope

The Hantzsch synthesis is known for its efficiency and high yields.[6] The reaction conditions are often mild, and a wide range of functional groups are tolerated on both the thioamide and α-haloketone components.

Entryα-HaloketoneThioamideConditionsProductYield (%)Reference
12-BromoacetophenoneThioureaMethanol, Heat, 30 min2-Amino-4-phenylthiazoleHigh[6]
2Ethyl bromopyruvateThiobenzamideEthanolPhenyl thiazole intermediateN/A[1]
32-Chloroacetylacetate4-(Trifluoro)thiobenzamideN/AEthyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylateN/A[1]
43-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSiW.SiO₂, Ultrasonic irradiationSubstituted Hantzsch thiazole derivatives79-90[9]
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[6]
  • Reagent Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing: Rinse the collected solid (filter cake) with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to yield the final product.

Gabriel Thiazole Synthesis

The Gabriel synthesis provides an alternative route to 2,5-disubstituted thiazoles.[10] This method involves the cyclization of α-acylaminoketones using a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[4][10]

Reaction Mechanism

The reaction is believed to proceed by the thionation of the amide carbonyl of the α-acylaminoketone to form a thioamide intermediate. This is followed by the thionation of the ketone carbonyl. An intramolecular cyclization then occurs, driven by the nucleophilic attack of the thioamide sulfur onto the thioketone, followed by elimination to form the thiazole ring.

Gabriel_Synthesis Gabriel Thiazole Synthesis Mechanism start α-Acylaminoketone thionation Thionation (P₄S₁₀) start->thionation intermediate Thioamide Intermediate (Amide C=O → C=S) thionation->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2,5-Disubstituted Thiazole cyclization->product Cook_Heilbron_Synthesis Cook-Heilbron Synthesis Decision Tree start Desired Product: 5-Aminothiazole? reagents Available Starting Material: α-Aminonitrile? start->reagents Yes no Consider Other Syntheses (e.g., Hantzsch) start->no No cs2 Use Carbon Disulfide (CS₂) reagents->cs2 Yes, and 2-mercapto group is desired dithio Use Dithioacid or Isothiocyanate reagents->dithio Yes, and other 2-substituent is desired product_mercapto Product: 5-Amino-2-mercaptothiazole cs2->product_mercapto product_substituted Product: 2,4-Disubstituted-5-aminothiazole dithio->product_substituted

References

Unlocking the Therapeutic Potential of 2-Methyl-1,3-thiazole-4-carboxylic Acid: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 2-Methyl-1,3-thiazole-4-carboxylic acid and its derivatives represent a promising scaffold for the development of novel therapeutics. With a versatile core structure, this class of molecules has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the existing research and outlines key areas for future investigation to unlock the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.

The thiazole ring is a fundamental component in numerous FDA-approved drugs and a vast number of experimental therapeutic agents.[1] Its unique chemical properties allow for diverse modifications, leading to a broad spectrum of pharmacological activities.[1][2] This guide will delve into the potential of this compound as a platform for discovering new treatments for a variety of diseases.

Core Synthetic Pathways and Methodologies

The foundational step in exploring the potential of this compound is its synthesis. The Hantzsch thiazole synthesis is a classic and widely applicable method for creating the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core compound and its derivatives, various established protocols can be adapted.

A general synthetic approach can be envisioned as a multi-step process, starting from readily available materials and proceeding through key intermediates to the final products, such as esters and amides, which are often the biologically active forms.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., L-cysteine hydrochloride, formaldehyde) condensation Condensation & Esterification start->condensation intermediate1 Methyl thiazolidine-4-carboxylate condensation->intermediate1 oxidation Oxidation (e.g., with MnO2) intermediate1->oxidation intermediate2 Methyl thiazole-4-carboxylate oxidation->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis core_compound This compound hydrolysis->core_compound derivatization Derivatization (e.g., Acylation, Esterification) core_compound->derivatization end_products Bioactive Derivatives (Amides, Esters) derivatization->end_products

A generalized synthetic workflow for this compound and its derivatives.

Experimental Protocol: General Synthesis of Thiazole-4-carboxylic Acid

This protocol is adapted from a patented method for preparing thiazole-4-carboxylic acid and can be modified for this compound.[3][4]

  • Condensation and Esterification: L-cysteine hydrochloride and formaldehyde are used as starting materials to undergo condensation and esterification to yield methyl thiazolidine-4-carboxylate.[3]

  • Oxidation: The methyl thiazolidine-4-carboxylate is then oxidized using an oxidizing agent like manganese dioxide (MnO2) in a suitable solvent such as acetonitrile. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for 24-72 hours.[3]

  • Purification of Ester: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield methyl thiazole-4-carboxylate.[3]

  • Hydrolysis: The resulting ester is hydrolyzed by refluxing with an aqueous solution of a base, such as 10% sodium hydroxide.[3]

  • Acidification and Isolation: After cooling, the solution is acidified to a pH of approximately 3 with an acid like HCl, leading to the precipitation of the thiazole-4-carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.[3]

Potential Research Area 1: Anticancer Drug Discovery

Thiazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[5] The proposed research in this area should focus on synthesizing and evaluating novel derivatives of this compound for their antiproliferative and cytotoxic effects.

Potential Molecular Targets:

  • Kinase Inhibition: Derivatives of a similar scaffold, thiazole/thiadiazole carboxamides, have been identified as potent inhibitors of c-Met kinase, a key target in cancer therapy.[6]

  • Topoisomerase II Inhibition: Some pyranothiazole derivatives have been shown to act as topoisomerase II inhibitors, a well-established mechanism for anticancer drugs.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is often overexpressed in tumors, and its inhibition can reduce tumor growth and metastasis.[7] Thiazole carboxamide derivatives have demonstrated selective COX-2 inhibitory activity.[7]

Experimental Workflow for Anticancer Evaluation:

G cluster_anticancer Anticancer Evaluation Workflow synthesis Synthesis of Thiazole Derivatives cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, MTS) synthesis->cytotoxicity cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) cytotoxicity->cell_lines ic50 Determine IC50 Values cell_lines->ic50 mechanism Mechanism of Action Studies ic50->mechanism enzyme_inhibition Enzyme Inhibition Assays (e.g., c-Met, COX-2, Topo II) mechanism->enzyme_inhibition cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis in_vivo In Vivo Animal Models mechanism->in_vivo

A typical workflow for the evaluation of anticancer potential.

Quantitative Data from Related Thiazole Derivatives:

Compound ClassTarget/Cell LineIC50 (µM)Reference
Thiazole Carboxamide DerivativesCOX-10.239[7]
COX-20.191 - 0.958[7]
COLO205 (colon cancer)30.79[7]
B16F1 (melanoma)74.15[7]
HepG2 (liver cancer)60.75[7]
Thiazole/Thiadiazole Carboxamidesc-Met Kinase0.029 - 0.057[6]
A549 (lung cancer)0.83[6]
HT-29 (colon cancer)0.68[6]
MDA-MB-231 (breast cancer)3.94[6]
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-231 (breast cancer)3.92 µg/mL[8]
2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-onesMCF-7 (breast cancer)2.57[5]
HepG2 (liver cancer)7.26[5]

Potential Research Area 2: Development of Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, making them a promising area of research.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Thiazole compounds can inhibit essential bacterial enzymes. For instance, 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum metallo-β-lactamase (MBL) inhibitors, which can restore the activity of carbapenem antibiotics against resistant bacteria.[9]

  • Biofilm Inhibition: Some benzothiazole derivatives have shown the ability to inhibit the formation of bacterial biofilms, a key factor in chronic infections.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) should be used.

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following MIC determination, the MBC or MFC is determined by subculturing from wells showing no visible growth onto agar plates.

  • Biofilm Inhibition Assay: The ability of the compounds to inhibit biofilm formation can be assessed using a crystal violet staining method in microtiter plates.

Quantitative Data from Related Thiazole Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeStaphylococcus spp.1.95[11]
Enterococcus faecalis15.62[11]
2-azidobenzothiazolesE. faecalis, S. aureus8[10]
P. aeruginosa, B. cereus64[10]
MRSA, MDR E. coli128[10]
bis(thiazol-5-yl)phenylmethane derivativesS. aureus2-64[12]

Potential Research Area 3: Anti-inflammatory Drug Candidates

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Signaling Pathway of Interest: The Arachidonic Acid Cascade

G cluster_inflammation Arachidonic Acid Pathway in Inflammation phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation thiazole 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives thiazole->cox Inhibition

Inhibition of the COX pathway is a key anti-inflammatory mechanism.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Commercially available human recombinant COX-1 and COX-2 enzymes can be used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure: The synthesized compounds are pre-incubated with the enzyme, followed by the addition of arachidonic acid to initiate the reaction. The rate of color development is measured and compared to a control.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated to determine the potency and selectivity of the compounds.

Conclusion

This compound presents a versatile and promising scaffold for the development of new therapeutic agents. The existing body of research on related thiazole derivatives strongly suggests its potential in the fields of oncology, infectious diseases, and inflammatory disorders. By focusing on the synthesis of novel derivatives and conducting rigorous biological evaluations targeting key molecular pathways, researchers can pave the way for the discovery of next-generation medicines. This guide provides a foundational framework to inspire and direct future research endeavors in this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid from ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-27

Abstract

This document provides detailed protocols for the synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid via the hydrolysis of its corresponding ethyl ester, ethyl 2-methylthiazole-4-carboxylate. The primary method detailed is a robust and high-yield saponification using sodium hydroxide, a common and effective procedure for ester cleavage. An alternative, milder hydrolysis protocol is also presented for substrates that may be sensitive to harsh basic conditions. This guide is intended for researchers and professionals in the fields of medicinal chemistry, chemical process development, and drug discovery, providing them with reliable methods for obtaining this key heterocyclic building block.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The thiazole moiety is a key structural feature in numerous approved drugs, imparting a range of pharmacological activities. The carboxylic acid functionality at the 4-position serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups.

The most common and straightforward route to this carboxylic acid is the hydrolysis of its ethyl ester, ethyl 2-methylthiazole-4-carboxylate. This transformation can be efficiently achieved through saponification, which involves the use of a base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system. The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide byproduct, driving the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

This application note provides two detailed experimental protocols for this synthesis, along with a summary of reaction conditions and expected yields to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the different hydrolysis protocols described in this document.

Parameter Protocol 1: Standard Aqueous Saponification Protocol 2: Mild, Non-Aqueous Saponification
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent Methanol/WaterDichloromethane/Methanol
Temperature RefluxRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Work-up Acidification (HCl) to pH 2-3Solvent removal, acidification (HCl) to pH ~2
Typical Yield 90-98%~95%

Experimental Protocols

Protocol 1: Standard Aqueous Saponification

This protocol describes a standard and robust method for the hydrolysis of ethyl 2-methylthiazole-4-carboxylate using sodium hydroxide in a mixed aqueous-organic solvent system.

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in a mixture of methanol and a 10-30% aqueous solution of sodium hydroxide (1.5 - 2.0 eq). A typical solvent ratio is 1:1 methanol to aqueous NaOH.

  • Saponification: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate or diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid (concentrated or 1 M) with stirring until the pH of the solution reaches 2-3. A precipitate of this compound should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. A high yield of the carboxylic acid is typically obtained.[1]

Protocol 2: Mild, Non-Aqueous Saponification

This protocol is an alternative method for the hydrolysis of the ester under milder, non-aqueous conditions, which can be beneficial for substrates with base-sensitive functional groups.

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in dichloromethane.

  • Addition of Base: To this solution, add a methanolic solution of sodium hydroxide (3.0 eq). A typical solvent mixture would be a 9:1 ratio of dichloromethane to methanol. Upon addition, the solution may become cloudy as the sodium salt of the carboxylic acid begins to precipitate.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add deionized water and extract with ethyl acetate or diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • Extraction and Isolation: Extract the acidified aqueous phase with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound.

Mandatory Visualization

Synthesis_Workflow Start Start: Ethyl 2-methylthiazole- 4-carboxylate Reaction Saponification (Hydrolysis) Start->Reaction Reagents Reagents: - Sodium Hydroxide (NaOH) - Methanol/Water Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Acidification Acidification (HCl, pH 2-3) Workup->Acidification Isolation Filtration & Drying Acidification->Isolation Product Product: 2-Methyl-1,3-thiazole- 4-carboxylic acid Isolation->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 2-Methyl-1,3-thiazole-4-carboxylic acid in Proteomics Research: A General Framework for Small Molecule Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Compound: As of December 2025, specific and detailed applications of 2-Methyl-1,3-thiazole-4-carboxylic acid in proteomics research are not extensively documented in publicly available scientific literature. While the compound is available from suppliers for research purposes[1][2], its direct use and established protocols in proteomics are not well-established. Thiazole derivatives, in general, are recognized for a wide range of biological activities and are components of many FDA-approved drugs.[3][4]

This document, therefore, provides a generalized framework and representative protocols for how a novel small molecule inhibitor, such as a derivative of this compound, would be investigated using modern proteomics techniques. These methods are standard in chemical biology and drug discovery for identifying protein targets and elucidating mechanisms of action.[5][6][7]

Application Notes

The primary application of a novel bioactive small molecule in proteomics is to understand its interaction with the proteome. This can be broadly categorized into two main goals:

  • Direct Target Identification: Pinpointing the specific protein or proteins that the compound binds to.[6][8]

  • Mechanism of Action & Off-Target Effects: Characterizing the downstream effects of target engagement on cellular pathways, protein expression, and potential unintended interactions.[9][10]

Several robust chemoproteomic strategies are employed to achieve these goals, including affinity purification-mass spectrometry (AP-MS), and global proteome profiling of cellular responses to the compound.[5][10][11]

Hypothetical Quantitative Data for a Novel Thiazole Inhibitor

For a hypothetical derivative of this compound, "Thiazole-Inhibitor-X" (TIX), that has been identified as a potential inhibitor of a key cellular signaling pathway, the following table summarizes the kind of quantitative data that would be generated and is crucial for its characterization.

ParameterValueMethodTarget Protein(s)
IC50 0.5 µMIn vitro kinase assayKinase A
10 µMCell viability assay-
Kd 150 nMIsothermal Titration Calorimetry (ITC)Kinase A
Binding Affinity HighAffinity Purification-Mass SpectrometryKinase A, Kinase B
LowAffinity Purification-Mass SpectrometryNumerous off-targets
Cellular Thermal Shift +3.5 °CCellular Thermal Shift Assay (CETSA)Kinase A
Protein Abundance Log2FC = -2.5Global Proteome Profiling (SILAC)Downstream Substrate Y
Log2FC = +1.8Global Proteome Profiling (SILAC)Compensatory Protein Z

Experimental Protocols

The following are detailed protocols for two common proteomics workflows to characterize a novel small molecule inhibitor like "Thiazole-Inhibitor-X" (TIX).

Protocol 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the "pull-down" of target proteins from a cell lysate using an immobilized version of the small molecule.

1. Preparation of Affinity Resin:

  • Synthesize a derivative of TIX with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., a carboxylic acid or amine).

  • Covalently couple the TIX-linker to activated agarose or magnetic beads (e.g., NHS-activated or AminoLink beads).

  • Thoroughly wash the beads to remove unreacted compound and block any remaining active sites.

2. Cell Culture and Lysis:

  • Culture human cells (e.g., HeLa or HEK293T) to ~80% confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pulldown:

  • Incubate the clarified cell lysate with the TIX-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized with the linker and blocking agent only.

  • For a competition control, pre-incubate the lysate with an excess of free TIX before adding the TIX-conjugated beads.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute bound proteins from the beads using a denaturing buffer (e.g., 8 M urea or by boiling in SDS-PAGE loading buffer).

  • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

  • Desalt the resulting peptides using a C18 StageTip.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant or Proteome Discoverer).

6. Data Analysis:

  • Identify proteins that are significantly enriched in the TIX-bead pulldown compared to the negative control.

  • Confirm specific binders by their absence or significant reduction in the competition control.

AP_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis TIX TIX Derivative Synthesis Beads Bead Conjugation TIX->Beads Incubation Incubation with Beads Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol 2: Global Proteome Profiling using SILAC

This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein expression in response to treatment with the small molecule.

1. SILAC Labeling:

  • Culture two populations of cells in parallel.

  • Grow the "heavy" population in media supplemented with heavy isotopes of lysine and arginine (e.g., 13C615N2-Lysine and 13C615N4-Arginine).

  • Grow the "light" population in normal media.

  • Culture for at least 6 cell doublings to ensure complete incorporation of the heavy amino acids.

2. Small Molecule Treatment:

  • Treat the "heavy" labeled cells with TIX at a predetermined concentration and for a specific duration.

  • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

3. Cell Lysis and Protein Digestion:

  • Harvest and wash both cell populations.

  • Combine the "heavy" and "light" cell pellets in a 1:1 ratio.

  • Lyse the combined cell pellet and denature the proteins in a urea-based buffer.

  • Reduce, alkylate, and digest the proteins with trypsin.

4. Peptide Fractionation and LC-MS/MS Analysis:

  • Fractionate the complex peptide mixture using high-pH reversed-phase chromatography.

  • Analyze each fraction by LC-MS/MS.

5. Data Analysis:

  • Use software like MaxQuant to identify peptides and quantify the heavy/light ratios for each protein.

  • Calculate the Log2 fold change for each protein.

  • Perform statistical analysis to identify proteins with significantly altered expression levels in response to TIX treatment.

  • Use pathway analysis tools to determine which cellular processes are affected.

SILAC_Workflow cluster_labeling Cell Labeling & Treatment cluster_processing Sample Processing cluster_analysis Analysis Heavy Heavy SILAC Media (Heavy Lys/Arg) Treat_Heavy Treat with TIX Heavy->Treat_Heavy Light Light SILAC Media (Normal Lys/Arg) Treat_Light Treat with Vehicle Light->Treat_Light Combine Combine 1:1 Treat_Heavy->Combine Treat_Light->Combine Lyse_Digest Lyse & Digest Combine->Lyse_Digest Fractionate Fractionate Peptides Lyse_Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Quant Protein Identification & Quantification LCMS->Quant Pathway Pathway Analysis Quant->Pathway Signaling_Pathway TIX Thiazole-Inhibitor-X KinaseA Kinase A TIX->KinaseA Inhibition SubstrateY Downstream Substrate Y KinaseA->SubstrateY Phosphorylation Response Cellular Response SubstrateY->Response Activation

References

Application Notes and Protocols for N-alkylation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The nitrogen atom within the thiazole ring presents a key site for chemical modification, and its N-alkylation to form thiazolium salts is a critical step in the synthesis of various biologically active compounds. This process not only influences the molecule's steric and electronic properties but can also be pivotal for its pharmacological activity. N-alkylated thiazolium salts are notably used as catalysts in biochemical reactions and are precursors to N-heterocyclic carbenes. This document provides detailed protocols for the N-alkylation of thiazole derivatives, summarizes quantitative data from various synthetic approaches, and offers visualizations of the experimental workflow.

Data Presentation

The following table summarizes the yields of N-alkylation reactions for various thiazole derivatives under different experimental conditions. This data allows for a comparative analysis of the efficiency of different alkylating agents and methodologies.

Thiazole DerivativeAlkylating AgentSolventBaseMethodYield (%)Reference
2-Aminobenzothiazoleα-Iodomethyl ketonesNot specifiedNoneConventional51-74[1]
2-AminobenzothiazoleBenzyl bromideNot specifiedNot specifiedNot specifiedNot specified[2]
ThiazoleTrialkyl orthoesterTrialkyl orthoesterNoneConventionalHigh[3]
2-Amino-1,3-benzothiazoleα-IodoketonesNot specifiedNoneConventional51-74[4]
2-AminobenzothiazolesAryl glyoxal monohydratesWaterEt3N/sulfamic acidMicrowaveup to 95%[1]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Thiazole Derivatives with Alkyl Halides (Conventional Heating)

This protocol describes a general method for the N-alkylation of a thiazole derivative using an alkyl halide under conventional heating.

Materials:

  • Thiazole derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Acetone, Dichloromethane, DMF)

  • Optional: Non-nucleophilic base (e.g., Potassium carbonate, Diisopropylethylamine) (1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve the thiazole derivative (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the alkyl halide (1.0-1.2 equivalents) to the solution.

  • If the thiazole derivative has a low nucleophilicity or to neutralize any acid formed during the reaction, add a non-nucleophilic base (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a base was used, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure N-alkylated thiazole derivative.[5][6]

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted N-alkylation of 2-Aminobenzothiazole Derivatives

This protocol outlines a rapid and efficient method for the N-alkylation of 2-aminobenzothiazole derivatives using microwave irradiation.[1]

Materials:

  • 2-Aminobenzothiazole derivative (1.0 eq)

  • Aryl glyoxal monohydrate (1.0 eq)

  • Quinoline-2,4-diol (1.0 eq)

  • Triethylamine (Et3N)

  • Sulfamic acid

  • Water

  • Microwave reactor vial

  • Magnetic stirrer and stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 2-aminobenzothiazole derivative (1.0 equivalent), aryl glyoxal monohydrate (1.0 equivalent), and quinoline-2,4-diol (1.0 equivalent) in water.

  • Add catalytic amounts of triethylamine and sulfamic acid to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 12-15 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the pure N-alkylated product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the N-alkylation of thiazole derivatives.

experimental_workflow General Workflow for N-alkylation of Thiazole Derivatives start Start dissolve Dissolve Thiazole Derivative in Anhydrous Solvent start->dissolve add_reagents Add Alkylating Agent (and optional Base) dissolve->add_reagents reaction Reaction (Stir at RT or Reflux) add_reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Filtration, Extraction) monitor->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end reaction_scheme Reaction Scheme for N-alkylation of a Thiazole Derivative cluster_reactants Reactants cluster_conditions Conditions cluster_product Product thiazole Thiazole Derivative product N-Alkyl Thiazolium Salt thiazole->product + R-X alkyl_halide Alkyl Halide (R-X) conditions Solvent (e.g., ACN, DMF) Base (optional) Heat (optional)

References

Application Notes and Protocols: 2-Methyl-1,3-thiazole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic building block integral to the synthesis of a wide array of biologically active molecules. Its unique structural motif, featuring a thiazole ring substituted with both a methyl and a carboxylic acid group, provides a valuable scaffold for the development of novel compounds in medicinal chemistry and agrochemical research. The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a broad spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of diverse carboxamide derivatives.

Applications in Medicinal and Agrochemical Chemistry

The primary utility of this compound in organic synthesis lies in the reactivity of its carboxylic acid functionality, which readily undergoes amide bond formation with a variety of amines. This allows for the systematic generation of libraries of 2-methyl-1,3-thiazole-4-carboxamides with diverse substituents, enabling structure-activity relationship (SAR) studies and the optimization of biological activity.

Antifungal Agents: Thiazole carboxamides are a promising class of antifungal agents.[3][4] Some derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in fungi and leading to cell death.[3][4] This mechanism of action is a key target for the development of new fungicides to combat resistant strains.[3]

Kinase Inhibitors: The thiazole scaffold is also prevalent in the design of kinase inhibitors for cancer therapy.[5] By modifying the substituents on the amide nitrogen, researchers can target the ATP-binding sites of specific kinases, such as c-Met, which are often dysregulated in various cancers.[5]

Other Biological Activities: Derivatives of this compound have also been investigated for a range of other biological activities, including antibacterial, antiviral, and anti-inflammatory properties, highlighting the broad therapeutic potential of this chemical scaffold.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methyl-1,3-thiazole-4-carboxamides. These are general procedures that can be adapted for a wide range of amine coupling partners.

Protocol 1: Amide Coupling using EDCI and HOBt

This protocol describes a general method for the synthesis of 2-methyl-1,3-thiazole-4-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).

  • Stir the mixture for 10 minutes, then add EDCI (1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-1,3-thiazole-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling using HATU

This protocol utilizes O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, particularly useful for sterically hindered amines or less reactive carboxylic acids.

Materials:

  • This compound

  • Substituted amine

  • O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add the substituted amine (1.1 eq) and DIPEA or TEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure 2-methyl-1,3-thiazole-4-carboxamide.

  • Characterize the purified product using appropriate spectroscopic methods.

Data Presentation

The following table summarizes representative examples of 2-methyl-1,3-thiazole-4-carboxamide derivatives that can be synthesized using the protocols described above, along with their potential biological activities and representative yields.

Amine Coupling PartnerProductPotential Biological ActivityRepresentative Yield (%)
AnilineN-phenyl-2-methyl-1,3-thiazole-4-carboxamideAntifungal, Kinase Inhibitor85-95
4-FluoroanilineN-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxamideAntifungal, Kinase Inhibitor80-90
2,6-DichloroanilineN-(2,6-dichlorophenyl)-2-methyl-1,3-thiazole-4-carboxamideFungicide (SDH inhibitor)75-85
BenzylamineN-benzyl-2-methyl-1,3-thiazole-4-carboxamideAntibacterial90-98
3,4,5-TrimethoxyanilineN-(3,4,5-trimethoxyphenyl)-2-methyl-1,3-thiazole-4-carboxamideAnticancer (COX Inhibitor)80-90

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a library of 2-methyl-1,3-thiazole-4-carboxamide derivatives.

G General Workflow for 2-Methyl-1,3-thiazole-4-carboxamide Synthesis cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Work-up and Purification cluster_product Final Products This compound This compound Reaction Reaction This compound->Reaction Amine Library Amine Library Amine Library->Reaction Coupling Reagents (EDCI/HOBt or HATU) Coupling Reagents (EDCI/HOBt or HATU) Coupling Reagents (EDCI/HOBt or HATU)->Reaction Base (DIPEA or TEA) Base (DIPEA or TEA) Base (DIPEA or TEA)->Reaction Solvent (DCM or DMF) Solvent (DCM or DMF) Solvent (DCM or DMF)->Reaction Aqueous Work-up Aqueous Work-up Reaction->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Carboxamide Library Carboxamide Library Column Chromatography->Carboxamide Library Biological Screening Biological Screening Carboxamide Library->Biological Screening

Caption: Synthetic workflow for amide library synthesis.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

This diagram illustrates the mechanism of action of certain thiazole carboxamide fungicides that act as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain.

G Mechanism of Action: SDH Inhibition by Thiazole Carboxamides cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Thiazole_Carboxamide 2-Methyl-1,3-thiazole- 4-carboxamide Derivative Thiazole_Carboxamide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by thiazole carboxamides.

References

Application Notes and Protocols for the Experimental Hydrolysis of Thiazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the hydrolysis of thiazole esters, a critical reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols cover both acid-catalyzed and base-catalyzed (saponification) methods, offering guidance on reaction setup, monitoring, product isolation, and purification.

Introduction to Thiazole Ester Hydrolysis

Thiazole rings are significant structural motifs in many pharmaceutical agents, contributing to their biological activity. The hydrolysis of thiazole esters to their corresponding carboxylic acids is a fundamental transformation, often serving as a key step in the synthesis of more complex molecules. This reaction involves the cleavage of the ester bond (C-O) between the acyl group and the oxygen atom, typically facilitated by an acid or base catalyst in the presence of water. Thioesters, which are related to regular esters, are generally more susceptible to hydrolysis.[1] The choice between acid and base catalysis depends on the overall stability of the substrate and the desired reaction outcome. Base-catalyzed hydrolysis is often irreversible, as the carboxylate salt formed is resistant to nucleophilic attack, while acid-catalyzed hydrolysis is a reversible process.[2]

General Reaction Pathway

The hydrolysis of a thiazole ester yields a thiazole carboxylic acid and an alcohol. This process can be catalyzed by either an acid (H⁺) or a base (OH⁻).

Hydrolysis_Reaction ThiazoleEster Thiazole-COOR' invis1 ThiazoleEster->invis1 Water +   H₂O Water->invis1 ThiazoleAcid Thiazole-COOH Alcohol +   R'OH invis2 invis1->invis2 H⁺ or OH⁻ (Catalyst) invis2->ThiazoleAcid invis2->Alcohol

Caption: General chemical equation for the hydrolysis of a thiazole ester.

Experimental Protocols

The following sections detail standardized protocols for both acid- and base-catalyzed hydrolysis of thiazole esters.

Acid-catalyzed hydrolysis is a reversible reaction that is driven to completion by using a large excess of water.[3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4][5]

Materials:

  • Thiazole ester

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10% aqueous solution)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiazole ester in an excess of dilute aqueous acid (e.g., 10% H₂SO₄). The large excess of water helps to shift the equilibrium towards the products.[3]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 85-130°C) with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reaction times can vary significantly, from a few hours to overnight (e.g., 2 to 16 hours).[6][7]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or adjusting the pH to approximately 2 with a base like ammonium hydroxide to precipitate the carboxylic acid.[6] c. If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[6] d. Alternatively, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.[6]

  • Purification: a. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). b. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. c. The crude product can be further purified by recrystallization or column chromatography.[8]

Base-catalyzed hydrolysis, or saponification, is an irreversible process because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, creating a carboxylate salt.

Materials:

  • Thiazole ester

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)

  • Methanol or ethanol (as a co-solvent, if needed)

  • Dilute hydrochloric acid (HCl) (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve the thiazole ester in an aqueous solution of NaOH or KOH in a round-bottom flask. If the ester is not soluble in the aqueous base, a co-solvent like methanol or ethanol can be added.

  • Heating: Heat the mixture to reflux with stirring. The reaction is typically faster than acid-catalyzed hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then in an ice bath. b. Carefully acidify the solution with dilute HCl until the pH is acidic (typically pH 2-3). The thiazole carboxylic acid should precipitate out of the solution. c. Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. d. If the product does not precipitate, extract the acidified solution multiple times with an organic solvent.

  • Purification: a. Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate using a rotary evaporator. b. Purify the crude product by recrystallization from a suitable solvent system.[8]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Prepare Reactants (Ester, Acid/Base, Solvent) setup Assemble Glassware (Flask, Condenser) reagents->setup react Combine Reagents & Heat to Reflux setup->react monitor Monitor Progress (TLC / HPLC) react->monitor cool Cool Reaction monitor->cool Reaction Complete neutralize Neutralize / Acidify (Adjust pH) cool->neutralize extract Extract with Solvent or Filter Precipitate neutralize->extract dry Dry & Concentrate extract->dry purify Purify Product (Recrystallization / Chromatography) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General laboratory workflow for thiazole ester hydrolysis.

Data Presentation: Reaction Conditions

The following table summarizes representative conditions for the acid-catalyzed hydrolysis of thiazole precursors to form thiazole carboxylic acids, based on published examples.[6]

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Product
4-Dichloromethylthiazole10% H₂SO₄125-1302854-Thiazole aldehyde*
4-HydroxymethylthiazoleConc. H₂SO₄, Conc. HNO₃851685.5Thiazole-4-carboxylic acid
4-MethylthiazoleConc. H₂SO₄, 70% HNO₃100571Thiazole-4-carboxylic acid

*Note: This example shows hydrolysis of a dichloromethyl group to an aldehyde under acidic conditions, a related transformation.[6]

Analytical Methods for Monitoring and Characterization

Effective monitoring and characterization are crucial for successful synthesis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product. A reverse-phase HPLC method with a methanol-water mobile phase can be effective.[7]

  • Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the final product and any volatile byproducts, especially after derivatization of the carboxylic acid.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified thiazole carboxylic acid.

    • Infrared (IR) Spectroscopy: Can confirm the conversion by showing the disappearance of the ester C=O stretch (typically ~1735-1750 cm⁻¹) and the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and carboxylic acid C=O stretch (~1700-1725 cm⁻¹) of the product.

    • Melting Point: A sharp melting point range for a solid product indicates high purity.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid/base catalyst. Ensure the reaction is being stirred efficiently.

  • Low Yield: Low yields can result from incomplete reaction or product loss during work-up and purification. Optimize the extraction pH to ensure the carboxylic acid is fully protonated (for acid extraction) or the carboxylate is fully formed (for base extraction of impurities). Ensure purification methods like recrystallization are optimized to minimize loss.[8]

  • Side Reactions: The thiazole ring can be sensitive to harsh acidic or basic conditions. If degradation is observed, consider using milder conditions (e.g., lower temperature, weaker acid/base, shorter reaction time).

References

Application Notes and Protocols: 2-Methyl-1,3-thiazole-4-carboxylic Acid as a Key Intermediate in Fungicide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives as crucial intermediates in the synthesis of modern fungicides. The focus is on the preparation of thiazole-based fungicides, with a particular emphasis on the widely used compound, thifluzamide.

Introduction

The 1,3-thiazole ring is a prominent scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] In the realm of agriculture, thiazole derivatives have demonstrated significant potential in controlling a broad spectrum of fungal pathogens.[3][4] this compound serves as a versatile starting material for the synthesis of a range of fungicidal molecules. Its structural features allow for diverse chemical modifications, leading to compounds with potent and specific antifungal activities.

One of the most notable fungicides synthesized from a derivative of this core structure is thifluzamide.[5] Thifluzamide is a thiazole carboxamide fungicide known for its efficacy against a variety of plant diseases, particularly those caused by Rhizoctonia spp.[6] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain in fungi, which ultimately leads to cell death.[6]

This document will detail the synthetic pathways from this compound derivatives to potent fungicides, provide quantitative data on their biological activity, and present comprehensive experimental protocols for their synthesis and evaluation.

Data Presentation: Fungicidal Activity of Thiazole Derivatives

The following tables summarize the in vitro fungicidal activity of thifluzamide and other novel thiazole derivatives against a range of plant pathogenic fungi. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Table 1: In Vitro Fungicidal Activity of Thifluzamide

Fungal SpeciesEC50 (mg/L)Reference
Sclerotinia sclerotiorum4.35[3]
Botrytis cinerea10.35[3]
Rhizoctonia cerealis22.12[3]
Rhizoctonia solani1.28 (for a derivative)

Table 2: In Vitro Fungicidal Activity of Novel Thiazole Derivatives

Compound IDFungal SpeciesEC50 (mg/L)Reference
10c Sclerotinia sclerotiorum4.90[3]
Botrytis cinerea7.57[3]
Rhizoctonia cerealis7.84[3]
6u Pseudoperonospora cubensis0.046[7]
Phytophthora infestans0.20[7]
III-19 Botrytis cinerea (KZ-9)1.99[8]
III-21 Botrytis cinerea (CY-09)2.33[8]
III-27 Botrytis cinerea (KZ-9)2.04[8]

Table 3: In Vitro Antifungal Activity of Novel Piperidyl Thiazole Derivatives against Phytophthora capsici

Compound IDInhibition at 50 µg/mL (%)
11b Moderate to Good
11d Moderate to Good
11e Moderate to Good
11g Moderate to Good
13a 100
13c 100
13i 100
13j 100

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final fungicide, thifluzamide, as well as a general protocol for in vitro fungicidal activity screening.

Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

This intermediate is a key precursor for the synthesis of thifluzamide.

Protocol 1: Hydrolysis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate

  • Reaction Setup: Dissolve ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in 200 ml of ethyl alcohol in a reaction vessel.

  • Hydrolysis: Add a solution of sodium hydroxide (9.62 g) in 200 ml of water to the reaction mixture. Heat the solution at 85°C (358 K) for 1.5 hours.[7]

  • Work-up: After the reaction is complete, evaporate the ethyl alcohol under reduced pressure. Dilute the remaining aqueous solution with 200 ml of water.

  • Acidification: Acidify the aqueous solution to a pH of 1 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.[7]

  • Isolation and Purification: Filter the solid precipitate and wash it twice with 100 ml of water and then with 100 ml of dichloromethane. Dry the purified product in a vacuum oven. The expected yield is approximately 85%.[7]

Synthesis of Thifluzamide

Protocol 2: Two-Step Synthesis from 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

  • Reaction Setup: In a reaction vessel, mix 52.8 g (0.25 mol) of 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid and 35.6 g (0.12 mol) of triphosgene in 100 mL of toluene. Stir the mixture to dissolve the solids.

  • Chlorination: At 55°C, add 1 g (0.013 mol) of pyridine dropwise over 20 minutes. After the addition is complete, continue the reaction for 1.5 hours at the same temperature to form the acid chloride.

Step 2: Amidation to form Thifluzamide

  • Reaction Setup: To the reaction vessel containing the acid chloride, add 90.5 g (0.27 mol) of 2,6-dibromo-4-trifluoromethoxyaniline, 1.4 g (0.01 mol) of zinc chloride (catalyst), and 2.5 g (0.01 mol) of benzoyl peroxide.

  • Amidation: Heat the reaction mixture to 90°C.

  • Work-up and Purification: The specific work-up and purification steps can vary, but a general procedure involves removing the solvent, followed by washing with water and a saturated sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate-hexane to yield thifluzamide.[9]

In Vitro Fungicidal Activity Assay

Protocol 3: Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the efficacy of a fungicide against mycelial fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the agar to cool to approximately 50-60°C.

  • Compound Preparation: Dissolve the test compound (e.g., thifluzamide) in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Amended Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control plate with PDA and the same concentration of DMSO without the test compound. Pour the amended and control PDA into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a small mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value can be determined by plotting the MGI (%) against the logarithm of the compound concentration and performing a probit or logistic regression analysis.

Visualizations

The following diagrams illustrate the key synthetic pathway and a general experimental workflow.

Synthesis_of_Thifluzamide cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Final Product 2-Methyl-1,3-thiazole-4-carboxylic_acid_derivative 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Acid_Chloride_Formation Acid Chloride Formation 2-Methyl-1,3-thiazole-4-carboxylic_acid_derivative->Acid_Chloride_Formation SOCl2 or (COCl)2 Aniline_derivative 2,6-dibromo-4-trifluoromethoxyaniline Amidation Amidation Aniline_derivative->Amidation Acid_Chloride_Formation->Amidation Thifluzamide Thifluzamide Amidation->Thifluzamide

Caption: Synthesis of Thifluzamide from its key intermediates.

Fungicidal_Assay_Workflow Start Start Prepare_Compound_Solutions Prepare Compound Solutions (Serial Dilutions) Start->Prepare_Compound_Solutions Prepare_Fungal_Inoculum Prepare Fungal Inoculum Start->Prepare_Fungal_Inoculum Inoculate_Plates Inoculate Microtiter Plates or Petri Dishes Prepare_Compound_Solutions->Inoculate_Plates Prepare_Fungal_Inoculum->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Measure_Growth Measure Fungal Growth (e.g., OD or Colony Diameter) Incubate->Measure_Growth Data_Analysis Data Analysis (Calculate % Inhibition, EC50/MIC) Measure_Growth->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro fungicidal activity assay.

References

Application Notes and Protocols for the Characterization of 2-Methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 2-Methyl-1,3-thiazole-4-carboxylic acid (C₅H₅NO₂S, MW: 143.17 g/mol , CAS: 35272-15-2).[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various sample matrices. The protocol is adapted from established methods for similar thiazole carboxylic acid derivatives.[3][4]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Standard or Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (0.1%) or Phosphoric acid
  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Autosampler
  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v). The mobile phase can be optimized for better separation.[5]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data: HPLC-UV Method Validation (Representative)
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.8 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological samples, an LC-MS/MS method is recommended. This protocol is adapted from methods for structurally similar compounds.[6][7]

Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • Same as HPLC-UV method.

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[6]

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient Elution: A suitable gradient can be optimized, for example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).
  • Flow Rate: 0.3 mL/min[6]
  • Column Temperature: 40 °C

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Precursor Ion (Q1): 144.0 m/z ([M+H]⁺)
  • Product Ion (Q3): To be determined by infusion of a standard solution. A likely fragment would be the loss of the carboxylic group (e.g., 98.0 m/z).
  • Collision Energy (CE) and other parameters: To be optimized for the specific instrument.

5. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, using appropriate solvents. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.[7]

Quantitative Data: LC-MS/MS Method Validation (Representative)
ParameterResult
Linearity (R²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)97.0% - 103.5%
Precision (% RSD)< 5.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Protocol: ¹H and ¹³C NMR Analysis

1. Materials and Reagents:

  • This compound
  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

4. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.[8]
  • Standard pulse sequences are typically used.[8]

Expected Chemical Shifts (¹H and ¹³C NMR)

The following are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆):

  • ~ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~ 8.2 ppm (s, 1H): Thiazole ring proton (at C5).

  • ~ 2.7 ppm (s, 3H): Methyl group protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • ~ 168 ppm: Carboxylic acid carbon (-COOH).

  • ~ 165 ppm: Thiazole ring carbon (C2).

  • ~ 145 ppm: Thiazole ring carbon (C4).

  • ~ 125 ppm: Thiazole ring carbon (C5).

  • ~ 20 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

2. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.
  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 2500 (broad)O-H stretchCarboxylic acid
~ 1700C=O stretchCarboxylic acid
~ 1600C=N stretchThiazole ring
~ 1550C=C stretchThiazole ring
~ 1300C-O stretchCarboxylic acid
~ 1250In-plane O-H bendCarboxylic acid

Overall Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a novel compound like this compound, particularly in a drug discovery context.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_activity Biological Activity Screening synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr hplc HPLC-UV purification->hplc ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR ms->ftir xray X-ray Crystallography (optional) ftir->xray lcms LC-MS/MS hplc->lcms invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) lcms->invitro invivo In Vivo Studies (if warranted) invitro->invivo

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

References

Application Notes and Protocols: Coupling Reactions Involving 2-Substituted-Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for coupling reactions involving 2-substituted-thiazolidine-4-carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and peptide science, primarily due to the thiazolidine ring serving as a stable, yet readily cleavable, protecting group for cysteine residues in peptide synthesis.[1][2] Furthermore, the thiazolidine moiety itself is a pharmacophore found in various biologically active molecules, including antimicrobial and anticancer agents.[3][4][5][6]

Core Applications

The primary applications of coupling reactions with 2-substituted-thiazolidine-4-carboxylic acids include:

  • Peptide Synthesis: The thiazolidine-4-carboxylic acid moiety, often abbreviated as Thz, is used as a protected form of an N-terminal cysteine. This is crucial in multi-segment peptide synthesis strategies like Native Chemical Ligation (NCL), where a free N-terminal cysteine of a middle segment must be masked to prevent unwanted intramolecular cyclization with a C-terminal thioester.[1] The thiazolidine ring is stable during peptide coupling but can be converted back to a cysteine residue at the appropriate stage.[1]

  • Drug Discovery & Medicinal Chemistry: The thiazolidine scaffold is a key component in a variety of therapeutic agents. Coupling the carboxylic acid at the 4-position with various amines or amino acids allows for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[6] Derivatives have shown potential as cytotoxic agents for prostate cancer, urease inhibitors, and antivirals.[4][6][7]

  • Bioconjugation: The formation of a thiazolidine ring itself is a chemoselective ligation reaction that can proceed under physiological conditions, enabling the conjugation of molecules to cells or proteins.[8] While this note focuses on coupling from the carboxylic acid, the inherent reactivity of the thiazolidine system is a key feature in its utility.

Key Coupling Strategies & Protocols

The most common coupling reaction is the formation of an amide bond between the carboxylic acid of the thiazolidine derivative and a primary or secondary amine, typically an amino acid ester or a peptide. This is achieved using standard peptide coupling reagents.

Protocol 1: General Amide Bond Formation using Carbodiimide Coupling

This protocol describes a general method for coupling a 2-substituted-thiazolidine-4-carboxylic acid with an amino acid methyl ester using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[3][9] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize racemization.[9]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification Thiazolidine 2-Substituted-Thiazolidine -4-Carboxylic Acid Dissolve Dissolve Thiazolidine Acid and Amino Ester in Solvent Thiazolidine->Dissolve AminoEster Amino Acid Methyl Ester Hydrochloride AminoEster->Dissolve Solvent Anhydrous Solvent (e.g., CH2Cl2 or DMF) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base (e.g., TEA or DIEA) to neutralize hydrochloride Cool->AddBase AddCoupling Add Coupling Reagents (e.g., DCC/HOBt) AddBase->AddCoupling Stir Stir at 0 °C for 2-3h, then warm to RT overnight AddCoupling->Stir Filter Filter to remove Dicyclohexylurea (DCU) Stir->Filter Wash Wash organic phase with acid, base, and brine Filter->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product Coupled Product Purify->Product

Caption: Workflow for carbodiimide-mediated coupling.

Methodology:

  • Preparation: To a solution of the 2-substituted-thiazolidine-4-carboxylic acid (1.0 eq.) and the desired amino acid methyl ester hydrochloride (1.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) (approx. 0.1 M), add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq.) to neutralize the hydrochloride salt.[3]

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) followed by Dicyclohexylcarbodiimide (DCC) (1.1 eq.).[3]

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.[3]

  • Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then typically washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final coupled product.

Protocol 2: Conversion of N-Terminal Thiazolidine-Peptide Hydrazide to a Peptide Thioester for NCL

This protocol is crucial for segment-based peptide synthesis. It involves the conversion of a peptide C-terminal hydrazide into a reactive thioester via an azide intermediate, without decomposing the acid-sensitive N-terminal thiazolidine ring.[1][2] A key innovation is the use of L-thioproline as a protective agent to prevent nitrosation and decomposition of the thiazolidine ring by sodium nitrite.[10]

Reaction Pathway

G Start N-Thz-Peptide-Hydrazide Azide N-Thz-Peptide-Azide Start->Azide NaNO2, HCl L-Thioproline 6 M Gn·HCl, pH 3-4 -15 °C, 20 min Thioester N-Thz-Peptide-Thioester Azide->Thioester Thiol (e.g., MESNa or Thioglycolate) pH ~5.5-7.0 RT, 30 min

Caption: Conversion of peptide hydrazide to thioester.

Methodology:

  • Azide Formation: Dissolve the N-terminal Thz-containing peptide hydrazide in a chilled (-15 °C) aqueous buffer (e.g., 6 M Guanidine·HCl, 0.2 M NaOAc, pH 3-4).[10]

  • Thiazolidine Protection: Add L-thioproline (50 eq.) to the solution to act as a nitrite scavenger, protecting the N-terminal thiazolidine ring.[10]

  • Oxidation: Add a freshly prepared aqueous solution of NaNO₂ (1.2 eq.) dropwise. Stir the reaction at -15 °C for 20 minutes. The formation of the peptide azide can be monitored by HPLC.[10]

  • Thiolysis: Add a thiol, such as 4-mercaptophenylacetic acid (MPAA) or thioglycolate (80 eq.), to the reaction mixture.[10] Adjust the pH to approximately 5.5-7.0 with a suitable buffer (e.g., ammonium bicarbonate) to facilitate the conversion of the azide to the thioester.[10]

  • Reaction Completion: Allow the thiolysis reaction to proceed for 30 minutes at room temperature.[10]

  • Purification: The resulting peptide thioester is typically purified immediately by reverse-phase HPLC.

Data Presentation

The efficiency of these coupling reactions is critical for their application. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for Amide Coupling of 2-Substituted-3-Acetyl-Thiazolidine-4-Carboxylic Acid with Amino Acid Methyl Esters [3]

2-Substituent (R)Coupled Amino AcidProduct Yield (%)
HGlycine75.3
HL-Alanine72.1
HL-Methionine69.5
CH₃Glycine70.2
CH₃L-Alanine68.4
CH₃L-Methionine65.8
PhenylGlycine66.7
PhenylL-Alanine64.3
PhenylL-Methionine62.1

Table 2: Conversion Yields of N-Thz-Peptide Hydrazides to Peptide Thioesters using the Thioproline-Based Oxidation Strategy [10]

Peptide Sequence (N- to C-terminus)Conversion Yield (%)
Thz-Ala-Leu-CONHNH₂85
Thz-Gly-Phe-CONHNH₂80
Thz-Val-Ile-CONHNH₂78
Thz-Pro-Gly-CONHNH₂75

Table 3: Biological Activity of Synthesized 2-Arylthiazolidine-4-Carboxylic Acid Derivatives

Compound SubstituentBiological TargetActivity MetricValue (µM)
2-(p-bromophenyl)Avian Influenza Virus (AIV)IC₅₀3.47[4]
2-(p-nitrophenyl)Avian Influenza Virus (AIV)IC₅₀3.97[4]
2-(p-chlorophenyl)Infectious Bronchitis Virus (IBV)IC₅₀4.10[4]
Various 2-aryl amidesProstate Cancer CellsIC₅₀Low micromolar range[6]

These tables demonstrate that coupling reactions involving 2-substituted-thiazolidine-4-carboxylic acids proceed with moderate to high yields, making them synthetically viable. The resulting derivatives exhibit a range of interesting biological activities, underscoring their importance in drug development.

References

Application Notes and Protocols: 2-Methyl-1,3-thiazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-1,3-thiazole-4-carboxylic acid as a scaffold for the development of novel bioactive molecules. Detailed protocols for the synthesis of amide derivatives and their biological evaluation against cancer and fungal targets are presented.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can modulate various biological targets. This document focuses on the derivatization of the carboxylic acid moiety to generate novel carboxamides with potential therapeutic applications, particularly as anticancer and antifungal agents.

Synthesis of Bioactive Thiazole Carboxamides

The primary synthetic transformation involving this compound is the formation of an amide bond with a diverse range of primary and secondary amines. This is typically achieved through the activation of the carboxylic acid using a suitable coupling agent.

General Experimental Workflow for Amide Coupling

The synthesis of thiazole carboxamides from this compound generally follows the workflow depicted below. The key step is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start 2-Methyl-1,3-thiazole- 4-carboxylic acid + Amine Reagents Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, DCM) Start->Reagents Dissolve Activation Activation of Carboxylic Acid Reagents->Activation Coupling Nucleophilic Attack by Amine Amide Bond Formation Activation->Coupling Quenching Quench Reaction (e.g., with water or brine) Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End Bioactive Thiazole Carboxamide Characterization->End cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P1 P cMet->P1 Autophosphorylation P2 P P1->P2 P3 P P2->P3 RAS_RAF RAS-RAF-MEK-ERK Pathway P3->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway P3->PI3K_AKT activates STAT STAT Pathway P3->STAT activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion Thiazole 2-Methyl-1,3-thiazole- 4-carboxamide Derivative Thiazole->cMet inhibits Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by CellMembrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol->CellMembrane toxic accumulation Ergosterol->CellMembrane incorporated into CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Ergosterol Thiazole 2-Methyl-1,3-thiazole- 4-carboxamide Derivative Thiazole->CYP51 inhibits

Application Notes and Protocols: Preparation of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antifungal, antiviral, and antibacterial properties.

Introduction

2-Amino-1,3-thiazole-4-carboxylic acid and its derivatives are key pharmacophores found in a variety of biologically active molecules. Their versatile structure allows for substitutions at the 2-amino group and the 5-position of the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery. The most common and robust method for the synthesis of this scaffold is the Hantzsch thiazole synthesis.

Synthetic Methodologies

The primary method for synthesizing 2-amino-1,3-thiazole-4-carboxylic acid derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. Variations of this method, including one-pot syntheses, have been developed to improve efficiency and yield.

Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis for ethyl 2-amino-1,3-thiazole-4-carboxylate involves the reaction of ethyl bromopyruvate with thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, followed by cyclization and dehydration to form the thiazole ring.

Hantzsch_Synthesis Thiourea Thiourea Intermediate Intermediate Thiourea->Intermediate + EthylBromopyruvate Ethyl bromopyruvate EthylBromopyruvate->Intermediate Product Ethyl 2-amino-1,3-thiazole-4-carboxylate Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol describes the synthesis of the parent ester, a key intermediate for further derivatization.

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol (99.9%)

  • Ice-cold water

  • Sodium hydroxide (NaOH) solution (2 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of ethanol.

  • Add ethyl bromopyruvate (2 mol) to the solution.

  • Reflux the reaction mixture for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water.

  • Basify the solution to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[1]

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 2-amino-1,3-thiazole-4-carboxylate.

Characterization:

  • Yield: 70%[1]

  • Melting Point: 175–177 °C[1]

  • IR (KBr, cm⁻¹): 3300–3150 (NH₂), 3000 (C-H), 1690 (C=O, ester)[1]

  • ¹H NMR (DMSO-d₆, δ ppm): 7.41 (s, 1H, thiazole-H), 5.85 (s, 2H, NH₂), 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃)[1]

Protocol 2: Synthesis of 2-(Acylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

This protocol details the acylation of the 2-amino group.

Materials:

  • Ethyl 2-amino-1,3-thiazole-4-carboxylate

  • Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in dry DCM or THF.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic Acid

This protocol describes a one-pot synthesis of 5-aryl substituted derivatives.

Materials:

  • Appropriate aromatic aldehyde

  • Dichloroacetic acid

  • Thiourea

  • Sodium hydroxide

  • Absolute ethanol

Procedure:

  • To a mixture of the appropriate aromatic aldehyde (0.01 mol) and sodium hydroxide (0.01 mol) in 15 mL of absolute ethanol, add dichloroacetic acid (0.01 mol) and thiourea (0.01 mol).[2]

  • Reflux the mixture for 4 hours.[2]

  • Cool the reaction to room temperature, which will cause a precipitate to form.

  • Filter the precipitate and recrystallize from ethanol to obtain the pure 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid.[2]

Data Presentation

The following tables summarize the yields and physical characteristics of various synthesized 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

Table 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate Derivatives

DerivativeR Group (at 2-amino)Synthesis MethodYield (%)Melting Point (°C)Reference
1a HHantzsch (Ethanol, reflux)70175-177[1]
1b AcetylAcylation with Acetyl Chloride-144-145
1c PhenylHantzsch (N-phenylthiourea)--
1d EthylHantzsch (N-ethylthiourea)--

Table 2: Synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic Acids

DerivativeAr Group (at 5-position)Yield (%)Melting Point (°C)Reference
2a Phenyl--[2]
2b 4-Chlorophenyl--[2]
2c 4-Methoxyphenyl--[2]

Experimental Workflow

The general workflow for the synthesis and characterization of 2-amino-1,3-thiazole-4-carboxylic acid derivatives is depicted below.

Experimental_Workflow Start Start Reagents Reactant Preparation (e.g., Thiourea, α-halocarbonyl) Start->Reagents Reaction Chemical Synthesis (e.g., Hantzsch Reaction) Reagents->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1,3-thiazole-4-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis followed by ester hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure Reactants: Purity of starting materials like thioacetamide and ethyl 2-chloroacetoacetate is critical. Impurities can lead to side reactions. 2. Incorrect Reaction Temperature: The reaction may be temperature-sensitive. 3. Improper Solvent: The choice of solvent can significantly impact reaction rate and yield. 4. Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate ester will result in low yield of the final carboxylic acid.1. Verify Reactant Purity: Use freshly purified reactants. Thioacetamide can be recrystallized from benzene or ethanol. Ethyl 2-chloroacetoacetate should be distilled before use. 2. Optimize Temperature: For the Hantzsch condensation, refluxing in ethanol is common. For hydrolysis, ensure complete reaction by monitoring with TLC. 3. Solvent Screening: While ethanol is a common solvent for the Hantzsch reaction, other solvents like methanol or DMF can be explored in small-scale trials. 4. Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., 10% NaOH solution) and adequate reaction time (e.g., reflux for 1-2 hours). Monitor the disappearance of the ester spot by TLC.
Formation of Multiple Products/Impurities 1. Side Reactions: The Hantzsch synthesis can sometimes yield isomeric byproducts or other impurities.[1] 2. Decomposition: The thiazole ring or the carboxylic acid may be unstable under harsh reaction conditions. 3. Incomplete Reaction: Presence of unreacted starting materials or intermediates.1. Control Reaction Conditions: Running the reaction under acidic conditions has been shown to influence regioselectivity in some Hantzsch syntheses.[1] Careful control of temperature and reaction time can also minimize side product formation. 2. Use Mild Conditions: For hydrolysis, avoid excessively high temperatures or prolonged reaction times. 3. Monitor Reaction Progress: Use TLC to monitor the reaction until the starting materials are consumed.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during workup. 2. Emulsion Formation: During extraction, an emulsion layer may form, making separation difficult. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product upon acidification.1. Optimize pH for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 2-3) to ensure maximum precipitation.[2] Cooling the solution in an ice bath can further decrease solubility. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process:

  • Hantzsch Thiazole Synthesis: Condensation of thioacetamide with an α-halo-β-ketoester, typically ethyl 2-chloroacetoacetate, to form the ethyl ester of this compound.

  • Hydrolysis: Saponification of the resulting ester using a base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid.

Q2: How can I improve the yield of the Hantzsch condensation step?

A2: To improve the yield, consider the following:

  • Reactant Quality: Ensure high purity of thioacetamide and ethyl 2-chloroacetoacetate.

  • Reaction Conditions: Refluxing in a suitable solvent like ethanol is a standard procedure. Some studies suggest that microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.[3]

  • Stoichiometry: Use a slight excess of one of the reactants (typically the more volatile one) to drive the reaction to completion.

Q3: What are the optimal conditions for the hydrolysis of the ethyl ester?

A3: Based on analogous syntheses, effective hydrolysis can be achieved by refluxing the ester with an aqueous solution of a strong base, such as 10% sodium hydroxide, for 1-2 hours.[4] The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting ester.

Q4: My final product is off-white or yellowish. How can I decolorize it?

A4: A common method for decolorizing organic compounds is to treat a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal. The purified product can then be obtained by cooling the filtrate to induce crystallization.

Q5: Are there any alternative synthetic routes?

A5: While the Hantzsch synthesis is the most common, other methods for constructing the thiazole ring exist.[5] Additionally, alternative starting materials can be used. For example, a patent describes a method starting from L-cysteine hydrochloride.[4] However, for laboratory-scale synthesis, the Hantzsch route is generally the most accessible.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

This protocol is a general procedure based on the principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

This protocol is adapted from the synthesis of analogous thiazole carboxylic acids.[2][4]

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-methyl-1,3-thiazole-4-carboxylate from the previous step in a 10% aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup: Cool the reaction mixture in an ice bath.

  • Precipitation: Slowly add a concentrated acid (e.g., HCl) dropwise with vigorous stirring to adjust the pH to approximately 2-3. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes yield data for analogous thiazole carboxylic acid syntheses, providing a benchmark for expected outcomes.

Compound Synthetic Step Reaction Conditions Yield (%) Reference
Thiazole-4-carboxylic acidHydrolysis of methyl ester10% NaOH (aq), reflux 1h89.4 - 95.6[4]
Thiazole-4-carboxylic acidOxidation of 4-methylthiazoleHNO₃, H₂SO₄, heat71[2]
Thiazole-4-carboxylic acidFrom 4-hydroxymethylthiazoleHNO₃, H₂SO₄, reflux 5h94.5[2]
Substituted Hantzsch Thiazole DerivativesOne-pot synthesisConventional heating, 65°C79-90[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A Thioacetamide + Ethyl 2-chloroacetoacetate B Reflux in Ethanol A->B Condensation C Workup & Purification B->C D Ethyl 2-Methyl-1,3-thiazole-4-carboxylate C->D E Ethyl 2-Methyl-1,3-thiazole-4-carboxylate F 10% NaOH (aq), Reflux E->F Saponification G Acidification (HCl) F->G H This compound G->H Precipitation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Check Reactant Purity? Start->Q1 A1_Yes Purify Reactants Q1->A1_Yes No Q2 Optimize Reaction Conditions? Q1->Q2 Yes A1_Yes->Q2 A2_Temp Adjust Temperature Q2->A2_Temp A2_Solvent Screen Solvents Q2->A2_Solvent Q3 Incomplete Hydrolysis? A2_Temp->Q3 A2_Solvent->Q3 A3 Increase Base/Time Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting flowchart for improving synthesis yield.

References

Side reactions in Hantzsch thiazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Hantzsch thiazole synthesis when using N-substituted thioureas?

A1: The most prevalent side reaction is the formation of a regioisomeric byproduct, the 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole. The reaction's regioselectivity is highly dependent on the pH of the reaction medium.

Q2: How does the reaction's pH influence the formation of the 2-imino-2,3-dihydrothiazole isomer?

A2: The reaction conditions play a crucial role. Condensation of α-haloketones with N-monosubstituted thioureas in a neutral or slightly basic solvent almost exclusively yields the desired 2-(N-substituted amino)thiazoles.[1] Conversely, acidic conditions promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

Q3: I am observing a significant amount of unreacted starting material. What could be the cause?

A3: Incomplete reactions can be due to several factors:

  • Insufficient heating: The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.

  • Reaction time: While some modern variations are rapid, traditional methods may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent purity: Impurities in the α-haloketone or thioamide can interfere with the reaction.

Q4: My product yield is consistently low. What strategies can I employ to improve it?

A4: To improve yields, consider the following optimizations:

  • Solvent choice: The selection of an appropriate solvent is critical. Protic solvents like ethanol or methanol are commonly used and often give good yields.

  • Catalysis: While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield.

  • Microwave irradiation: This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2]

  • Stoichiometry: Using a slight excess of the thioamide component (e.g., 1.5 equivalents) can help drive the reaction to completion.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Presence of an unexpected isomer (especially with N-substituted thioureas) Reaction conditions are too acidic, favoring the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.- Ensure the reaction is run under neutral or slightly basic conditions. Avoid the use of strong acids. - If an acid catalyst is necessary for other reasons, consider using a milder Lewis acid. - After the reaction, neutralizing the mixture with a weak base like sodium carbonate can help in the isolation of the desired product.
Formation of a high molecular weight byproduct This could be a bis-thiazole, formed from the reaction of two equivalents of the thiazole product with a linking agent or through a side reaction involving impurities.- Ensure high purity of starting materials. - Use precise stoichiometric control of reactants.
Presence of byproducts from self-condensation of the α-haloketone α-haloketones with enolizable protons can undergo self-condensation, especially in the presence of a base.- Add the α-haloketone slowly to the reaction mixture containing the thioamide to ensure it reacts preferentially. - Maintain a moderate reaction temperature to disfavor the self-condensation pathway.
Difficulty in product purification The crude product may contain unreacted starting materials, the undesired isomer, or other byproducts.- Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purification. - Column chromatography can be used to separate the desired product from isomers and other impurities.

Data on Reaction Condition Optimization

The following table summarizes the effect of different solvents and catalysts on the yield of Hantzsch thiazole synthesis, demonstrating the importance of optimizing reaction conditions to maximize the formation of the desired product and minimize side reactions.

α-HaloketoneThioamide/ThioureaSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeWaterNoneReflux3.560--INVALID-LINK--
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanolNoneReflux3.565--INVALID-LINK--
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeMethanolNoneReflux3.555--INVALID-LINK--
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)SiW.SiO₂65285--INVALID-LINK--
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolNone (Microwave)900.595[2]

Experimental Protocol to Avoid Isomer Formation

This protocol is designed for the synthesis of 2-(N-substituted amino)thiazoles, with an emphasis on maintaining neutral conditions to ensure high regioselectivity.

Materials:

  • α-haloketone (1.0 eq)

  • N-substituted thiourea (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, for ensuring neutrality)

Procedure:

  • Dissolve the N-substituted thiourea (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If the thiourea salt is used, add a stoichiometric amount of a weak base like sodium bicarbonate to liberate the free thiourea.

  • Gently warm the solution to 50-60 °C with stirring.

  • Dissolve the α-haloketone (1.0 equivalent) in a minimal amount of ethanol and add it dropwise to the stirred thiourea solution over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-(N-substituted amino)thiazole.

Visualizing Reaction Pathways

To better understand the Hantzsch thiazole synthesis and its side reactions, the following diagrams illustrate the key chemical transformations.

Hantzsch_Thiazole_Synthesis_Main_Pathway alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole Product intermediate2->thiazole Dehydration

Caption: Main reaction pathway of the Hantzsch thiazole synthesis.

Hantzsch_Side_Reaction_Isomer_Formation cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions N_sub_thiourea_neutral N-Substituted Thiourea product_desired 2-(N-Substituted amino)thiazole (Desired Product) N_sub_thiourea_neutral->product_desired Major Pathway alpha_haloketone_neutral α-Haloketone alpha_haloketone_neutral->product_desired N_sub_thiourea_acidic N-Substituted Thiourea product_isomer 3-Substituted 2-imino-2,3-dihydrothiazole (Side Product) N_sub_thiourea_acidic->product_isomer Favored Pathway alpha_haloketone_acidic α-Haloketone alpha_haloketone_acidic->product_isomer

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

Troubleshooting_Workflow start Start Hantzsch Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize Optimize Conditions: - Temperature - Solvent - Catalyst - Time check_yield->optimize Yes check_isomer Isomer Formation? check_purity->check_isomer Yes end Pure Product, High Yield check_purity->end No optimize->start adjust_ph Adjust to Neutral/Slightly Basic Conditions check_isomer->adjust_ph Yes purify Purification: - Recrystallization - Column Chromatography check_isomer->purify No adjust_ph->start purify->end

Caption: A logical workflow for troubleshooting the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of Crude 2-Methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Methyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

  • Question: I've synthesized this compound by hydrolyzing the ethyl ester, but my yield after acidification and extraction is very low. What could be the problem?

  • Answer: Low yields can stem from several factors during the work-up process. Here are some common causes and troubleshooting steps:

    • Incomplete Hydrolysis: The hydrolysis of the starting ester may not have gone to completion. Before acidification, ensure the reaction has finished by using thin-layer chromatography (TLC) to check for the presence of the starting ester.

    • Incorrect pH for Precipitation: The product is precipitated by acidifying the reaction mixture. If the pH is not acidic enough, the product will remain dissolved as its carboxylate salt. It is crucial to adjust the pH to approximately 3 to ensure complete precipitation of the carboxylic acid.[1]

    • Insufficient Extraction: If you are extracting the product from an aqueous solution, ensure you are using a suitable organic solvent (like ethyl acetate) and performing multiple extractions to maximize recovery.

    • Product Solubility in Water: this compound is slightly soluble in water. Washing the precipitated solid with large volumes of cold water can lead to product loss. Use minimal amounts of ice-cold water for washing.

Issue 2: Oily Product Instead of a Solid After Precipitation

  • Question: After acidifying my reaction mixture, I obtained an oil instead of a solid precipitate. How can I resolve this?

  • Answer: The formation of an oil, a phenomenon known as "oiling out," can occur if the product's melting point is lower than the temperature of the solution or if impurities are present that depress the melting point. Here are some strategies to induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal ("seed crystal") to the oil. This can initiate crystallization.

    • Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., cold hexanes) and stir or "triturate" the oil with a glass rod. This can often induce solidification.

    • Solvent Extraction and Evaporation: If oiling out persists, you can extract the product into a suitable organic solvent, dry the organic layer, and then slowly evaporate the solvent. This can sometimes yield a solid product that can then be further purified by recrystallization.

Issue 3: Difficulty with Recrystallization

  • Question: I'm having trouble recrystallizing my crude this compound. It either doesn't dissolve, crashes out too quickly, or my recovery is very low.

  • Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging. Here's a guide to troubleshoot common recrystallization problems:

ProblemPossible CauseSolution
Compound does not dissolve The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For carboxylic acids, ethanol, water, or a mixture of the two can be effective.[1]
Compound "crashes out" of solution The solution is too concentrated, or the temperature difference between dissolving and crystallization is too large.Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the boiling point. Allow the solution to cool slowly. Covering the flask with a watch glass and letting it stand at room temperature before moving to an ice bath can promote the formation of purer crystals.
Low recovery of pure product Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
No crystals form upon cooling The solution is too dilute, or the compound is supersaturated.If the solution is too dilute, evaporate some of the solvent and try cooling again. To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue 4: Tailing on Thin-Layer Chromatography (TLC)

  • Question: When I run a TLC of my product, I see significant tailing or streaking of the spot. How can I get a clean spot?

  • Answer: Tailing is a common issue when running TLC on carboxylic acids due to their interaction with the silica gel stationary phase. To resolve this:

    • Add Acid to the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase will suppress the ionization of the carboxylic acid, leading to a more compact and well-defined spot. A common mobile phase for polar compounds is a mixture of methanol and dichloromethane.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is effective for removing neutral or basic impurities from crude this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction twice.

  • Removal of Basic Impurities (Optional): If basic impurities are suspected, the organic layer can be washed with a dilute acid solution (e.g., 1 M HCl).

  • Back-Extraction: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any residual neutral impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1 M HCl) with stirring until the pH of the solution is approximately 3. The this compound will precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid crude product obtained from the initial work-up.

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of this compound.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. It is crucial to use the smallest volume of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

ParameterExpected Value
Purity (Post-Recrystallization) >98%
Melting Point 160-163 °C
Typical Recovery 70-90%

Visualizing Experimental Workflows

Workflow for Acid-Base Extraction and Precipitation

Crude Product Crude Product Pure Product Pure Product Dissolve in EtOAc Dissolve in EtOAc Extract with NaHCO3 (aq) Extract with NaHCO3 (aq) Dissolve in EtOAc->Extract with NaHCO3 (aq) Aqueous Layer\n(Product Salt) Aqueous Layer (Product Salt) Extract with NaHCO3 (aq)->Aqueous Layer\n(Product Salt) Organic Layer\n(Neutral Impurities) Organic Layer (Neutral Impurities) Extract with NaHCO3 (aq)->Organic Layer\n(Neutral Impurities) Acidify to pH 3 Acidify to pH 3 Aqueous Layer\n(Product Salt)->Acidify to pH 3 Precipitation Precipitation Acidify to pH 3->Precipitation Filter and Wash Filter and Wash Precipitation->Filter and Wash Filter and Wash->Pure Product

Caption: Workflow for the purification of this compound using acid-base extraction.

Troubleshooting Logic for Recrystallization

start Start Recrystallization problem1 No Crystals Form? start->problem1 problem problem solution solution end Pure Crystals solution1a Scratch flask / Add seed crystal problem1->solution1a Yes problem2 Oiling Out? problem1->problem2 No solution1a->problem2 solution1b Evaporate some solvent solution1b->problem2 solution2a Triturate with non-solvent problem2->solution2a Yes problem3 Low Recovery? problem2->problem3 No solution2a->problem3 solution2b Re-dissolve and cool slower solution2b->problem3 problem3->end No solution3a Minimize solvent volume problem3->solution3a Yes solution3a->end solution3b Ensure complete cooling solution3b->end

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of thiazole derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during thiazole synthesis, with a focus on the widely used Hantzsch thiazole synthesis and related methods.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Poor Quality of Starting Materials: Impurities in α-haloketones or thioamides can significantly hinder the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Verify the stability of the α-haloketone, as they can be lachrymatory and unstable.

  • Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.

    • Solution: Optimize the reaction temperature. Many Hantzsch syntheses proceed well at room temperature or with gentle heating (reflux in ethanol is common)[1][2]. For less reactive substrates, microwave irradiation can significantly reduce reaction times and improve yields[3].

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates and yields.

    • Solution: Ethanol is a common and effective solvent for the Hantzsch synthesis. However, greener alternatives like glycerol or polyethylene glycol (PEG-400) have also been shown to give excellent yields[3]. In some cases, solvent-free conditions or the use of ionic liquids can be advantageous[1][4][5].

  • Catalyst Inefficiency or Poisoning: For catalyzed reactions, the catalyst may be inactive or poisoned.

    • Solution: In palladium-catalyzed cross-coupling reactions on a pre-formed thiazole ring, the sulfur atom can act as a catalyst poison, necessitating higher catalyst loading[6]. For reactions catalyzed by acids or bases, ensure the correct stoichiometry and choice of catalyst for your specific substrates.

Issue 2: Formation of Side Products or Isomers

Possible Causes & Solutions

  • Ambiguous Regioselectivity: With unsymmetrical thioamides or α-haloketones, the formation of regioisomers is possible.

    • Solution: The reaction medium can control regioselectivity. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers[6]. Careful control of pH is crucial for obtaining a single, desired product[6].

  • Side Reactions: The starting materials may undergo alternative reaction pathways.

    • Solution: The use of toxic and unstable α-haloketones is a known drawback of the Hantzsch synthesis[3]. Consider alternative, milder synthetic routes such as those using α-diazoketones or multicomponent reactions to avoid the formation of undesirable byproducts[3].

Issue 3: Difficult Product Purification

Possible Causes & Solutions

  • Product is a Water-Soluble Salt: Thiazolium salts can be challenging to purify using standard chromatographic methods.

    • Solution: A common strategy involves precipitation of the crude salt, followed by salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF₄) to facilitate extraction into an organic solvent[7].

  • Streaking on TLC Plates: Acidic or basic functional groups on the thiazole derivative can cause streaking during column chromatography.

    • Solution: Add a small amount of a modifier to the eluent. For basic compounds, adding a small percentage of triethylamine or pyridine can help. For acidic compounds, a small amount of acetic acid may improve separation[7].

  • Compound "Oils Out" During Recrystallization: The compound fails to form crystals from the chosen solvent system.

    • Solution: If the solution is supersaturated or cooled too quickly, try adding more hot solvent and allowing it to cool slowly. Experiment with different solvent systems, such as a binary mixture of a "good" solvent and a "poor" solvent (e.g., ethanol/water or ethyl acetate/hexane)[8].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the thiazole ring?

A1: The Hantzsch thiazole synthesis is the most traditional and widely used method. It involves the reaction of an α-haloketone with a thioamide[3][9][10]. Despite its prevalence, researchers have developed numerous modifications and alternative "greener" methods to overcome some of its limitations, such as the use of toxic reagents[3][5].

Q2: I am concerned about the environmental impact and toxicity of my reagents. Are there "greener" alternatives for thiazole synthesis?

A2: Yes, significant progress has been made in developing environmentally benign approaches. These include:

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields[3].

  • Ultrasonic irradiation: This method can also accelerate reactions and improve efficiency[1][3].

  • Solvent-free reactions: Grinding the reactants together, sometimes with a solid support or catalyst, can lead to efficient product formation without the need for a solvent[1][3][5].

  • Use of green solvents: Water, glycerol, and polyethylene glycol (PEG) have been successfully used as environmentally friendly reaction media[3].

  • Multicomponent reactions: One-pot syntheses involving three or more components can reduce the number of synthetic steps and waste generation[3].

Q3: My palladium-catalyzed cross-coupling reaction on a thiazole ring is not working well. What could be the problem?

A3: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity[6]. This often requires using a higher catalyst loading to achieve a satisfactory reaction rate[6]. Consider increasing the amount of your palladium catalyst or exploring catalyst systems known to be more resistant to sulfur poisoning.

Q4: How can I control the regioselectivity in the Hantzsch synthesis when using an N-monosubstituted thiourea?

A4: The regioselectivity can be controlled by the choice of reaction medium. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., using a mixture of 10M HCl and ethanol), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be formed[6]. The ratio of these isomers is influenced by the specific acid, temperature, and the structure of the substrates[6].

Data Presentation

Table 1: Comparison of Solvents for Thiazole Synthesis

SolventCatalystTemperature (°C)TimeYield (%)Reference
TolueneCuI12024 hup to 85[11]
GlycerolCTAB401-3 h82-96[3]
PEG-400None1002-3.5 h87-96[3]
WaterFe(SD)₃ (ultrasound)6015-17 min72-87[3]
Ethanol/Water (1:1)NoneRefluxN/A73[12]
DioxaneN/AN/AN/ALower Yield[13]
Acetic AcidN/AN/AN/ALower Yield[13]
THF/DMFEt₃NN/A24 h70-75[13]

Table 2: Influence of Reaction Conditions on Hantzsch Synthesis

MethodCatalyst/MediumTemperature (°C)TimeYield (%)AdvantagesReference
Conventional HeatingSilica supported tungstosilicic acidN/AN/A79-90Reusable catalyst[3]
Ultrasonic IrradiationSilica supported tungstosilicic acidN/AN/A79-90Reduced reaction time[3]
Microwave IrradiationPEG-400/H₂O80-8528-32 min84-89Green solvent, one-pot[3]
Microwave IrradiationNone (solvent-free)N/A30-175 sGoodRapid, solvent-free[3]
RefluxEthanolReflux6 h70-90Simple setup[3]

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Ammonium hydroxide (or other suitable base)

Methodology:

  • Preparation: In a round-bottom flask, dissolve thiourea in ethanol. In a separate container, dissolve 2-bromoacetophenone in ethanol[6].

  • Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Equip the flask with a reflux condenser and heat the mixture under reflux[2][6].

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature[6].

  • Isolation: Carefully add a base, such as ammonium hydroxide, to the cooled solution to precipitate the product[6].

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

Mandatory Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Thioamide in Solvent C Combine Solutions A->C B Dissolve α-Haloketone in Solvent B->C D Heat under Reflux (e.g., 1-2 hours) C->D E Cool to Room Temp. D->E F Add Base to Precipitate E->F G Filter & Wash Solid F->G H Recrystallize G->H

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Thiazole Start Low/No Yield in Thiazole Synthesis Cause1 Reagent Quality? Start->Cause1 Cause2 Reaction Conditions? Start->Cause2 Cause3 Catalyst Issue? Start->Cause3 Cause1->Cause2 No Sol1 Purify Starting Materials Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Optimize Temperature & Time Cause2->Sol2 Yes Sol3 Screen Solvents (e.g., Ethanol, PEG) Cause2->Sol3 Yes Sol5 Consider Greener Methods (MW, Ultrasound) Cause2->Sol5 Consider Sol4 Increase Catalyst Loading (for Pd-catalyzed rxns) Cause3->Sol4 Yes

Caption: Troubleshooting decision tree for low yield in thiazole synthesis.

References

Preventing degradation of 2-Methyl-1,3-thiazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methyl-1,3-thiazole-4-carboxylic acid during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

If you suspect degradation of your this compound sample, follow this guide to identify the potential cause and determine the appropriate course of action.

Visual Inspection and Initial Checks
  • Examine the Physical Appearance: Check for any changes in color or texture. The pure compound is typically a white to off-white or light orange to brown solid.[1] Any significant color change, clumping, or signs of melting may indicate degradation.

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines. Refer to the storage conditions table below.

Analytical Assessment

If visual inspection suggests degradation or if you have concerns about the compound's purity, a more detailed analytical assessment is recommended.

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Identification of Degradants: Mass Spectrometry (MS) coupled with HPLC (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[2]

Troubleshooting Workflow

The following diagram outlines the logical steps to follow when troubleshooting suspected degradation of this compound.

troubleshooting_workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation visual_inspection Visual Inspection (Color, Texture) start->visual_inspection storage_check Verify Storage Conditions (Temp, Light, Humidity) start->storage_check analytical_testing Perform Analytical Testing (HPLC, LC-MS) visual_inspection->analytical_testing improper_storage Improper Storage Identified storage_check->improper_storage improper_storage->analytical_testing No correct_storage Correct Storage Conditions improper_storage->correct_storage Yes degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed quarantine Quarantine Lot & Document Findings degradation_confirmed->quarantine Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No remediation Consider Repurification (if feasible) quarantine->remediation new_sample Procure New, Verified Sample remediation->new_sample proceed Proceed with Experiment no_degradation->proceed correct_storage->analytical_testing

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1] For optimal preservation, storage at temperatures between 0-8°C is recommended by some suppliers.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for thiazole carboxylic acids, including this compound, are believed to be:

  • Photodegradation: Exposure to UV light can induce decarboxylation, leading to the loss of the carboxylic acid group and the formation of 2-methylthiazole and carbon dioxide.[3] Further degradation of the thiazole ring may also occur.[3]

  • Thermal Degradation: Elevated temperatures can promote decomposition. The compound is noted to decompose before boiling.[1]

  • Hydrolysis: Although specific data for this compound is limited, carboxylic acids can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Q3: Are there any known incompatible materials that should be avoided during storage or handling?

Yes, you should avoid storing or handling this compound with strong oxidizing agents.[1] Contact with such materials could lead to vigorous and potentially hazardous chemical reactions.

Q4: What is the recommended procedure for handling the compound to prevent degradation?

To prevent degradation during handling, it is recommended to:

  • Work in an area with minimal exposure to direct sunlight or strong artificial light.

  • Keep the container tightly sealed when not in use.

  • Handle the compound in a well-ventilated area to avoid inhalation of any potential decomposition products.

  • Avoid contact with incompatible materials such as strong oxidizing agents.[1]

Q5: How can I detect degradation in my sample of this compound?

Degradation can be detected through several methods:

  • Visual Inspection: Look for changes in color from its typical white to off-white or light orange/brown appearance, or any signs of melting or clumping.[1]

  • Analytical Methods: The most reliable way is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for a decrease in purity and the presence of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) can also be a quick qualitative check.

Q6: What are the visual or physical signs of degradation?

Visual signs of degradation can include a noticeable darkening of the compound, a change from a free-flowing powder to a clumpy or sticky solid, or a visible melting or decomposition.

Q7: Is there a recommended analytical method to quantify the purity of this compound and detect degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying purity and detecting degradation products. A general method would involve a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and water gradient, with UV detection. The exact conditions would need to be optimized for your specific instrumentation and requirements.

Q8: What should I do if I suspect my sample has degraded?

If you suspect your sample has degraded, it is recommended to quarantine the material to prevent its use in experiments. You should then perform analytical tests, such as HPLC, to confirm the degradation and quantify the purity. If degradation is confirmed, it is generally advisable to procure a new, verified batch of the compound.

Q9: Can degraded this compound be repurified?

Repurification of a degraded sample may be possible through techniques such as recrystallization or column chromatography. However, the feasibility and effectiveness of repurification will depend on the nature and extent of the degradation. It is often more practical and reliable to obtain a fresh, high-purity sample.

Q10: Where can I find more detailed safety and handling information?

For detailed safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of this compound.

Data and Protocols

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool (0-8°C recommended by some suppliers)To minimize thermal degradation.
Light Store in the dark (amber vials or in a dark cabinet)To prevent photodegradation.
Atmosphere Tightly sealed container, inert atmosphere (e.g., Argon or Nitrogen) for long-term storageTo prevent moisture absorption and oxidation.
Humidity Dry environmentTo prevent hydrolysis and clumping.

Potential Degradation Pathways

degradation_pathways Potential Degradation Pathways compound This compound photodegradation Photodegradation (UV Light) compound->photodegradation thermal_degradation Thermal Degradation (Heat) compound->thermal_degradation hydrolysis Hydrolysis (Strong Acid/Base) compound->hydrolysis decarboxylation Decarboxylation photodegradation->decarboxylation thermal_degradation->decarboxylation other_products Other Degradation Products hydrolysis->other_products co2 CO2 decarboxylation->co2 methylthiazole 2-Methylthiazole decarboxylation->methylthiazole ring_opening Thiazole Ring Opening methylthiazole->ring_opening

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress conditions.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for hydrolysis studies

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at 60°C for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 7 days. Also, heat a portion of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Preparation for HPLC Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolyzed samples with an appropriate amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., the λmax of the compound, which can be determined by a UV scan).

    • Analyze a non-stressed sample as a control.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and control samples.

  • Note the retention times and peak areas of any new peaks that appear in the stressed samples. These represent potential degradation products.

References

Troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1][2][3] Key areas to investigate include the purity of reactants, reaction conditions, and the possibility of side reactions.

Troubleshooting Guide for Low Yield

Potential CauseRecommended Solution
Impure Reactants/Solvents Ensure the purity of your α-haloketone and thioamide, as impurities can lead to side reactions.[1] The use of anhydrous solvents is often recommended as the presence of water can be detrimental.[1]
Sub-optimal Solvent The choice of solvent is crucial for reaction rate and yield.[1] Perform small-scale solvent screening to find the best option for your specific substrates. Solvents like ethanol, methanol, 1-butanol, and 2-propanol have been used effectively.[1][3]
Incorrect Reaction Temperature The optimal temperature can vary. Conventional heating may require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]
Unstable Thioamide The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[1] Ensure appropriate pH conditions for your specific thioamide.
Inappropriate Stoichiometry A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[4]

Q2: Can the reaction conditions be optimized to improve yields?

Yes, optimizing reaction conditions is critical. The table below summarizes the impact of different parameters on yield based on various studies.

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst None (conventional heating)VariesSilica Supported Tungstosilisic Acid79-90[5][6]
Heating Method Conventional Reflux (2h)LowerUltrasonic Irradiation (Room Temp)Comparable to reflux, shorter time[5]
Solvent EthanolGoodSolvent-freeGood to Excellent[6]

Issue 2: Side Reactions and Impurities

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions in thiazole synthesis and how can they be minimized?

Side reactions can compete with the desired thiazole formation, leading to a complex product mixture and difficult purification.

Troubleshooting Guide for Side Reactions

Side ReactionPotential CauseMitigation Strategy
Formation of 2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles Reaction in neutral solvent vs. acidic conditions.[7]Carefully control the pH of the reaction medium. Acidic conditions can alter the regioselectivity of the cyclization.[7]
Polymerization of Starting Materials High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Monitor the reaction progress using TLC to avoid overheating or running the reaction for too long.
Hydrolysis of Thioamide Presence of water, especially under acidic or basic conditions.Use anhydrous solvents and ensure starting materials are dry.[1]

Issue 3: Product Purification and Characterization

Q4: I am having difficulty purifying my thiazole derivative. What are some effective purification techniques?

Purification of heterocyclic compounds like thiazoles can be challenging due to their polarity and potential for multiple functional groups.

Recommended Purification Methods

TechniqueDescription
Recrystallization This is a common and effective method for purifying solid thiazole derivatives.[8][9] The choice of solvent is crucial; a solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal.[9] Common solvents include ethanol, methanol, or mixtures like ethanol/water.
Column Chromatography For complex mixtures or oily products, column chromatography is the preferred method.[9] The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate mixtures) will depend on the polarity of your compound.
Acid-Base Extraction If your thiazole derivative has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities.[10][11]

Q5: My NMR and Mass Spec data for the final product are ambiguous. What are the key spectroscopic features to look for when characterizing thiazole derivatives?

Correctly interpreting spectroscopic data is essential for confirming the structure of your synthesized thiazole derivative.

Spectroscopic Characterization Guide

TechniqueKey Features for Thiazole Derivatives
¹H NMR The chemical shifts of the protons on the thiazole ring are typically found between 7.27 and 8.77 ppm, indicating the aromatic nature of the ring.[2][12] The proton at the C2 position is the most acidic.[2]
¹³C NMR The carbon signals of the thiazole ring appear at characteristic chemical shifts. For example, in some 2-hydrazinyl-thiazole-4(5H)-ones, the C-5 carbon appears around 33.33–33.43 ppm.[13]
Mass Spectrometry The fragmentation pattern can be complex. The initial fragmentation often involves the loss of substituents from the thiazole ring.[14] The thiadiazole ring itself can then undergo cleavage, leading to characteristic fragment ions.[14]
IR Spectroscopy Look for characteristic peaks corresponding to the functional groups in your molecule. For example, C=N stretching vibrations are typically observed.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation : In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) in a suitable solvent (e.g., 5 mL of methanol or ethanol).[3]

  • Addition of Thioamide : Add the thioamide (1.0-1.5 mmol) to the solution.[3][4]

  • Reaction : Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[3]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it may be the hydrohalide salt of the product.[4]

    • Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the acid and precipitate the free thiazole product.[3][4]

  • Isolation : Collect the solid product by vacuum filtration and wash with cold water.[3]

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[15]

Visualizations

Thiazole Synthesis Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during thiazole synthesis.

G start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Check Reactant Purity check_yield->check_purity Yes check_side_reactions Side Reactions? check_yield->check_side_reactions No optimize_solvent Optimize Solvent check_purity->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_side_reactions control_ph Control pH check_side_reactions->control_ph Yes purification_issue Purification Difficulty? check_side_reactions->purification_issue No optimize_time Optimize Reaction Time control_ph->optimize_time optimize_time->purification_issue recrystallize Recrystallization purification_issue->recrystallize Yes end Successful Synthesis purification_issue->end No chromatography Column Chromatography recrystallize->chromatography chromatography->end

Caption: A flowchart for troubleshooting thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism Overview

This diagram outlines the key steps in the Hantzsch thiazole synthesis mechanism.

G alpha_haloketone α-Haloketone sn2 SN2 Attack alpha_haloketone->sn2 thioamide Thioamide thioamide->sn2 intermediate1 Imino Thioether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration thiazole Thiazole Product dehydration->thiazole

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods for the synthesis of this compound are the Hantzsch thiazole synthesis and variations thereof. The classical Hantzsch synthesis involves the condensation of an α-haloacetoacetate with a thioamide. Another scalable approach starts from L-cysteine hydrochloride and formaldehyde, proceeding through a thiazolidine intermediate.

Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch synthesis for this compound?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling side reactions and ensuring product quality.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the α-haloacetoacetate, is necessary to manage the reaction exotherm and prevent the formation of impurities.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in large reactors, to promote efficient heat and mass transfer.

  • pH Control: During workup and product isolation, precise pH adjustment is critical for maximizing yield and ensuring the desired product form precipitates.

Q3: What are the typical yields and purity levels expected at different scales?

A3: Yields and purity can vary depending on the specific process and equipment. However, a well-optimized process should aim for consistency across scales. Please refer to the Data Presentation section for a summary of expected outcomes at laboratory and pilot scales.

Q4: How can I effectively purify this compound at a large scale?

A4: Large-scale purification is typically achieved through crystallization. Key considerations include solvent selection, cooling profile, and seeding strategy to control crystal size and morphology, which impacts filtration and drying characteristics. Anti-solvent crystallization is also a viable technique.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting Action
Low Yield Incomplete reaction- Monitor reaction progress by HPLC or TLC.- Ensure the reaction temperature is maintained within the optimal range.- Verify the quality and stoichiometry of starting materials.
Product loss during workup- Optimize pH for precipitation/extraction.- Ensure efficient phase separation.- Minimize transfers and wash steps where product loss can occur.
Side reaction formation- Control the rate of addition of exothermic reagents.- Maintain strict temperature control.- Evaluate the purity of starting materials for reactive impurities.
Poor Product Purity Incomplete reaction or presence of starting materials- Extend reaction time or increase temperature slightly, monitoring for degradation.- Optimize purification method (e.g., recrystallization solvent system).
Formation of by-products- Identify by-products by LC-MS or NMR.- Adjust reaction conditions (temperature, stoichiometry) to minimize their formation.- Develop a selective purification process to remove specific impurities.
Difficult Filtration Fine particle size of the precipitate- Optimize crystallization conditions (cooling rate, agitation) to obtain larger crystals.- Consider using a filter aid, but be mindful of potential product contamination.
Clogging of filter media- Ensure the product is fully precipitated before filtration.- Select appropriate filter cloth/mesh size for the particle size distribution.
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions- Implement a controlled crystallization process with a defined cooling profile and seeding protocol.- Characterize the solid form using techniques like XRPD to ensure consistency.

Data Presentation

Table 1: Hantzsch Synthesis Lab Scale vs. Pilot Scale Performance
Parameter Lab Scale (1 L) Pilot Scale (100 L)
Starting Material Input Ethyl 2-chloroacetoacetate: 100 gThioacetamide: 46 gEthyl 2-chloroacetoacetate: 10 kgThioacetamide: 4.6 kg
Typical Reaction Time 4 - 6 hours6 - 8 hours
Typical Yield 80 - 85%75 - 82%
Purity (by HPLC) >98.5%>98.0%
Table 2: Hydrolysis of Ester Intermediate at Different Scales
Parameter Lab Scale (500 mL) Pilot Scale (50 L)
Starting Material Input Ethyl 2-methyl-1,3-thiazole-4-carboxylate: 50 gEthyl 2-methyl-1,3-thiazole-4-carboxylate: 5 kg
Typical Reaction Time 2 - 3 hours3 - 5 hours
Typical Yield 90 - 95%88 - 93%
Purity (by HPLC) >99.0%>98.5%

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate (Pilot Scale)
  • Reactor Setup: Charge a 100 L glass-lined reactor with ethanol (50 L).

  • Reagent Charging: Add thioacetamide (4.6 kg, 61.2 mol) to the reactor and stir until dissolved.

  • Controlled Addition: Slowly add ethyl 2-chloroacetoacetate (10 kg, 60.7 mol) to the solution over a period of 1-2 hours, maintaining the internal temperature below 30°C using a cooling jacket. An exotherm will be observed.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.

  • Workup: Cool the reaction mixture to 20-25°C. Concentrate the mixture under vacuum to approximately half its volume. Add water (50 L) and adjust the pH to 8-9 with a 20% sodium carbonate solution to precipitate the crude product.

  • Isolation: Filter the solid product and wash the cake with water (2 x 10 L). Dry the product under vacuum at 50°C to a constant weight.

Protocol 2: Hydrolysis to this compound (Pilot Scale)
  • Reactor Setup: Charge a 50 L reactor with water (20 L) and sodium hydroxide (2.5 kg, 62.5 mol).

  • Reagent Charging: Add the crude Ethyl 2-methyl-1,3-thiazole-4-carboxylate (5 kg, 29.2 mol) to the caustic solution.

  • Reaction: Heat the mixture to 80-90°C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).

  • Workup: Cool the reaction mixture to 20-25°C. Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water (2 x 5 L), and dry under vacuum at 60°C to a constant weight.

  • Purification (Optional): The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if higher purity is required.

Visualizations

experimental_workflow cluster_synthesis Hantzsch Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification start Start Materials: Ethyl 2-chloroacetoacetate Thioacetamide reaction1 Condensation Reaction in Ethanol start->reaction1 workup1 Aqueous Workup & Precipitation reaction1->workup1 intermediate Ethyl 2-methyl-1,3-thiazole-4-carboxylate workup1->intermediate reaction2 NaOH Hydrolysis intermediate->reaction2 workup2 Acidification & Precipitation reaction2->workup2 product This compound workup2->product crystallization Crystallization product->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure Product filtration->final_product

Caption: A typical experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow start Scale-up Issue Identified issue_yield Low Yield? start->issue_yield issue_purity Poor Purity? start->issue_purity incomplete_rxn Incomplete Reaction issue_yield->incomplete_rxn Yes workup_loss Workup Loss issue_yield->workup_loss Yes side_reactions Side Reactions issue_yield->side_reactions Yes impurity_id Identify Impurities (LC-MS, NMR) issue_purity->impurity_id Yes optimize_rxn Optimize Reaction Conditions impurity_id->optimize_rxn optimize_purification Optimize Purification impurity_id->optimize_purification

Caption: A logical workflow for troubleshooting common issues during the scale-up synthesis.

Identifying and removing impurities in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and removal of impurities during the synthesis of thiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Hantzsch thiazole synthesis?

A1: The most prevalent impurities are typically unreacted starting materials, namely α-haloketones and thioamides. Side reactions can also occur, though these are often specific to the substrates and reaction conditions used.

Q2: How can I monitor the progress of my thiazole synthesis and identify the presence of impurities?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The presence of residual starting material spots in the reaction lane indicates an incomplete reaction. New, undesired spots may indicate the formation of byproducts. For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be employed to identify and quantify impurities.

Q3: My thiazole derivative is still impure after a single purification step. What should I do?

A3: If your product remains impure, a second purification step using a different technique is often effective. For instance, if recrystallization fails to remove a particular impurity, column chromatography may provide the necessary separation. This is because the two methods rely on different principles: solubility and polarity, respectively.

Q4: My purified thiazole product has a low yield. What are the common causes and how can I improve it?

A4: Low yields can result from several factors, including incomplete reactions, product loss during work-up and transfers, and using an excessive amount of solvent during recrystallization. To improve your yield, ensure the reaction goes to completion by monitoring it with TLC. Be meticulous during transfers, rinsing glassware with a small amount of cold solvent to recover all of the product. During recrystallization, use the minimum amount of hot solvent necessary to dissolve your compound to maximize crystal formation upon cooling.

Q5: What are the best general practices for storing thiazole derivatives?

A5: Thiazole rings are generally stable. However, certain functional groups on the thiazole ring may be sensitive to light, heat, or air. It is good practice to store purified thiazole derivatives in a cool, dark, and dry place. If the compound is particularly sensitive, storage under an inert atmosphere (like nitrogen or argon) may be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of forming crystals. The melting point of your compound is lower than the boiling point of the solvent, or the compound is highly impure.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of your product. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid can also promote crystallization.
Low recovery of purified product. The compound is too soluble in the cold solvent; too much solvent was used.Choose a different solvent where your compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the product. You can also try to obtain a second crop of crystals by concentrating the mother liquor.
Product is still impure after recrystallization. The cooling process was too rapid, trapping impurities in the crystal lattice. The impurity has very similar solubility properties to your product.Allow the solution to cool more slowly to promote the formation of purer crystals. If impurities persist, a different purification technique like column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities. The solvent system (eluent) has inappropriate polarity.Systematically vary the polarity of the eluent. Use TLC to test different solvent mixtures to find the optimal separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.
Compound is streaking on the TLC plate and column. The compound is acidic or basic.Add a small amount of a modifier to the eluent. For basic compounds like many thiazoles, add 0.1-1% triethylamine. For acidic compounds, a small amount of acetic acid can be added.
Compound is not moving from the origin on the TLC plate. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product is not eluting from the column. The eluent is not polar enough, or the compound has decomposed on the silica gel.Increase the polarity of the eluent. If the compound is suspected to have decomposed, you can test its stability on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Column Chromatography
  • Eluent Selection: Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for your product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizing Workflows

Impurity_Identification_and_Removal_Workflow start Crude Thiazole Product tlc_analysis TLC Analysis start->tlc_analysis impurity_id Identify Impurities (e.g., Starting Materials, Byproducts) tlc_analysis->impurity_id decision Choose Purification Method impurity_id->decision recrystallization Recrystallization decision->recrystallization Solid product, good solvent found column_chromatography Column Chromatography decision->column_chromatography Poor separation by recrystallization or oily product extraction Liquid-Liquid Extraction decision->extraction Liquid product or water-soluble impurities purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check extraction->purity_check end Pure Thiazole Product purity_check->end Purity > 98% repurify Repurify with Alternative Method purity_check->repurify Purity < 98% repurify->decision

Caption: A logical workflow for identifying and removing impurities from a crude thiazole product.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat, add more solvent, cool slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution, induce crystallization (scratch, seed, anti-solvent) no_crystals->solution2 Yes impure_product Product Still Impure? low_yield->impure_product No solution3 Minimize solvent volume, collect second crop low_yield->solution3 Yes solution4 Cool solution more slowly, or use column chromatography impure_product->solution4 Yes success Successful Recrystallization impure_product->success No solution1->start solution2->start solution3->success solution4->success

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to 2-Methyl-1,3-thiazole-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectral data for 2-Methyl-1,3-thiazole-4-carboxylic acid against experimentally determined data for its structural analogs, 2-methylthiazole and thiazole-4-carboxylic acid.

Due to the absence of publicly available experimental NMR spectra for this compound, this guide utilizes a predictive approach based on the well-established principles of substituent effects on chemical shifts. By examining the spectral data of closely related molecules, we can forecast the NMR fingerprint of the target compound, offering valuable insights for its synthesis and characterization.

Predicted and Experimental NMR Data at a Glance

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its precursors, 2-methylthiazole and thiazole-4-carboxylic acid. These comparisons form the basis for understanding the electronic and structural influences of the methyl and carboxylic acid groups on the thiazole ring.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProtonMultiplicityPredicted/Experimental Chemical Shift (δ ppm)
This compound H5Singlet~8.3 - 8.5
CH₃Singlet~2.7 - 2.8
COOHBroad Singlet~12.0 - 13.0
2-MethylthiazoleH4Doublet7.18
H5Doublet7.65
CH₃Singlet2.73
Thiazole-4-carboxylic acidH2Singlet9.15
H5Singlet8.45
COOHBroad Singlet~13.0

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbonPredicted/Experimental Chemical Shift (δ ppm)
This compound C2~165 - 168
C4~145 - 148
C5~128 - 131
CH₃~19 - 21
COOH~163 - 166
2-MethylthiazoleC2166.1
C4118.9
C5142.8
CH₃19.3
Thiazole-4-carboxylic acidC2158.0
C4147.5
C5129.5
COOH164.0

Deciphering the Substituent Effects: A Logical Analysis

The predicted NMR data for this compound is derived from the additive effects of the methyl and carboxylic acid substituents on the thiazole core. The following diagram illustrates the logical relationship between the parent compounds and the predicted chemical shifts of the target molecule.

G Substituent Effects on Thiazole NMR Spectra cluster_analogs Structural Analogs Thiazole Thiazole Core 2-Methylthiazole 2-Methylthiazole Thiazole->2-Methylthiazole + CH₃ Thiazole-4-carboxylic_acid Thiazole-4-carboxylic acid Thiazole->Thiazole-4-carboxylic_acid + COOH Methyl 2-Methyl Group (Electron-Donating) Methyl->2-Methylthiazole Carboxyl 4-Carboxylic Acid (Electron-Withdrawing) Carboxyl->Thiazole-4-carboxylic_acid Target This compound 2-Methylthiazole->Target + COOH at C4 Thiazole-4-carboxylic_acid->Target + CH₃ at C2

Figure 1. Logical workflow illustrating the prediction of NMR spectral data for this compound based on the substituent effects observed in its structural analogs.

Experimental Protocols

To ensure the reproducibility of NMR data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are recommended due to the presence of the carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 16 ppm is appropriate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 240 ppm is appropriate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final NMR spectrum.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. While predictive, this analysis, grounded in the experimental data of its analogs, serves as a valuable tool for researchers in the confirmation of its synthesis and in further structural studies. The provided experimental protocol offers a standardized approach to obtaining high-quality, reproducible NMR data for this and similar compounds.

A Comparative Analysis of the Biological Activity of 2-Methyl-1,3-thiazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative overview of the biological activity of 2-Methyl-1,3-thiazole-4-carboxylic acid and its structurally related analogs. The information presented herein is curated from various studies to facilitate research and development in the pursuit of novel therapeutic agents. The primary focus will be on the antitumor and antimicrobial properties of these compounds, supported by available experimental data.

Antitumor Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][3][4] The structural variations on the thiazole ring system play a crucial role in modulating their potency and selectivity.

Comparative Antitumor Data of Thiazole Analogs
Compound/AnalogCancer Cell Line(s)Activity Metric (IC₅₀/EC₅₀)Reference
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14)Human B-cell lymphoma (BJAB) and a broad range of other tumor cell linesPotent anti-proliferative activity, induces G0/G1 cell cycle arrest[3]
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549 (lung), Bel7402 (liver), HCT-8 (intestine)Antitumor activity observed[5]
Thiazole derivative (Compound 32)Bcl-2 Jurkat, A-431IC₅₀: 34.77 µM (Bcl-2 Jurkat), 34.31 µM (A-431)[1]
Bisthiazole derivative (Compound 53)HCT-116 (colon), HepG2 (hepatocellular)IC₅₀: 6.6 µg/mL (HCT-116), 4.9 µg/mL (HepG2)[1]
Pyrazole, naphthalene, and thiazole containing compounds (91a, 91b)HeLa, HepG2IC₅₀ (91a): 0.86 µM (HeLa), 8.49 µM (HepG2); IC₅₀ (91b): 0.95 µM (HeLa), 7.37 µM (HepG2)[6]
Thiazole derivative (Compound 4c)MCF-7 (breast), HepG2 (liver)IC₅₀: 2.57 µM (MCF-7), 7.26 µM (HepG2)[4]

Antimicrobial Activity

The thiazole nucleus is a key component in a variety of antimicrobial agents, exhibiting activity against both bacterial and fungal pathogens.[1][7] Structure-activity relationship (SAR) studies have shown that substitutions on the thiazole ring can significantly influence the antimicrobial spectrum and efficacy.

Comparative Antimicrobial Data of Thiazole Analogs
Compound/AnalogMicrobial Strain(s)Activity Metric (MIC/MBC)Reference
Thiazole-1,3,5-triazine derivativesPlasmodium falciparum (chloroquine-sensitive and -resistant)IC₅₀: 10.03 - 54.58 µg/mL (sensitive), 11.29 - 40.92 µg/mL (resistant)[1]
Thiazole derivative (Compound 43)Aspergillus fumigatusMIC: 0.03 µg/mL (four times more potent than amphotericin B)[1]
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivativesGram-positive and Gram-negative bacteria, Candida sp., Aspergillus sp.More effective against Gram-negative strains.[8]
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives (52, 53)S. aureus ATCC 29213, K. pneumoniae ATCC 13883MIC: 50 µg/mL[9]
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative (12)S. aureus, E. coli, A. nigerMIC: 125–150 μg/mL[7]
Benzo[d]thiazole derivatives (13, 14)Gram-positive and Gram-negative bacteria, fungal cellsSignificant activity at 50–75 μg/mL[7]
Heteroaryl(aryl) thiazole derivative (Compound 3)Various bacteriaMIC: 0.23–0.70 mg/mL; MBC: 0.47–0.94 mg/mL[10]
Thiazole derivative (Compound 2)Methicillin-resistant Staphylococcus aureus (MRSA)Synergistic with vancomycin, re-sensitizes vancomycin-resistant S. aureus (VRSA)[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of thiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Staurosporine) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the thiazole analogs are determined using the broth microdilution method.[10][12]

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[10]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_antitumor Antitumor Activity Workflow cluster_antimicrobial Antimicrobial Activity Workflow cell_culture Cell Culture (e.g., MCF-7, HepG2) treatment Treatment with Thiazole Analogs cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis bacterial_culture Bacterial/Fungal Culture dilution Serial Dilution of Thiazole Analogs bacterial_culture->dilution inoculation Inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination signaling_pathway cluster_apoptosis Proposed Antitumor Mechanism thiazole Thiazole Analogs cdk Cyclin-Dependent Kinases (CDKs) thiazole->cdk Inhibition bcl2 Bcl-2 Family Proteins thiazole->bcl2 Modulation cell_cycle Cell Cycle Progression cdk->cell_cycle Regulates apoptosis Apoptosis bcl2->apoptosis Regulates proliferation Tumor Cell Proliferation cell_cycle->proliferation apoptosis->proliferation Inhibits

References

A Comparative Guide to the Crystal Structure Analysis of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[3] Consequently, a precise understanding of their crystal structure is paramount for rational drug design and establishing robust structure-activity relationships (SAR).[2][3]

This guide provides a comparative overview of the key analytical techniques employed in the structural elucidation of thiazole-based compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

The structural characterization of thiazole derivatives relies on a combination of diffraction, spectroscopic, and computational methods. While single-crystal X-ray diffraction is the definitive method for determining solid-state structure, spectroscopic and computational techniques provide complementary and essential information.

Technique Principle Information Provided Advantages Limitations References
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonds, π-π stacking).Unambiguous determination of absolute stereochemistry and conformation in the solid state.Requires high-quality single crystals, which can be difficult to grow. Structure may differ from solution conformation.[3][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry in solution.Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide absolute stereochemistry or information on crystal packing.[4][8][9]
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations (stretching, bending).Identification of functional groups present in the molecule.Fast, simple, and requires small sample amounts. Good for a quick functional group analysis.Provides limited information on the overall molecular skeleton and stereochemistry.[9][10]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give structural clues.Extremely high sensitivity and accuracy for molecular weight determination.Does not provide information on stereochemistry or atomic connectivity.[4][9][11]
Computational Chemistry (e.g., DFT) Quantum mechanical calculations to predict molecular properties.Optimized molecular geometry, electronic properties (HOMO-LUMO), vibrational frequencies, prediction of NMR spectra, analysis of non-covalent interactions.Provides insights into electronic structure and properties not accessible experimentally. Complements experimental data.Predictions are model-dependent and require experimental validation. Can be computationally expensive.[7][12][13]

Quantitative Data for Thiazole Derivatives

The following tables summarize representative crystallographic and spectroscopic data for selected thiazole-based compounds from recent literature.

Table 1: Representative Crystallographic Data of Thiazole Derivatives
Compound Formula Crystal System Space Group Key Finding Reference
Thiazolyl-pyrazole hybrid 2C₁₉H₁₅N₃S₂OrthorhombicPna2₁Molecular packing is controlled by numerous weak non-covalent interactions, including S···H, N···H, C···H, and H···H.[14]
(Z)-ethyl 2-cyano-2-(4-methyl-5-oxo-3-phenyl-4,5-dihydrothiazol-2(3H)-ylidene)acetate (6)C₁₅H₁₄N₂O₃S--Structure established using X-ray and spectral analysis. Used for computational optimization.[7]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (2b)C₁₉H₁₉N₃O₃S₂--Molecular structure was unambiguously confirmed by single-crystal X-ray diffraction study.[11][15]
Thiazole-based Ligand L2---Crystal structure determined; thiazole and phenyl rings are nearly co-planar. Bond lengths are typical for 2,4-substituted derivatives.[16]
Table 2: Spectroscopic Data for 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-N-benzyl-4-methylthiazole (3a)

This compound serves as an example for the structural elucidation of a novel thiazole derivative using complementary spectroscopic techniques.[9]

Technique Data Interpretation
FTIR (cm⁻¹) 3286 (N-H), 3085 (aromatic C-H), 2978 (aliphatic C-H), 1609 (C=N), 1548 (C=C), 1399 & 1117 (NO₂)Confirms the presence of key functional groups including hydrazono-NH, aromatic and aliphatic moieties, imine, and nitro groups.
¹H NMR (ppm) 1.98 (s, 3H, CH₃), 5.00 (s, 2H, benzyl-CH₂), 6.42 (s, 1H, thiazole-H), 8.68 (s, 1H, 2,4-dinitrophenyl-H-3), 10.38 (s, 1H, hydrazono-NH)Reveals the specific proton environments, confirming the connectivity of the methyl, benzyl, and thiazole ring protons.
¹³C NMR (ppm) 13.78 (CH₃), 47.16 (benzyl-CH₂), 94.49 (thiazole-C5), 135.13 (thiazole-C4), 164.14 (thiazole-C2)Identifies the distinct carbon environments within the molecule, corresponding to the proposed structure.
Mass Spec. -Elemental analysis and mass spectrometry confirmed the formation of the target compound.[9]

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable and reproducible data in crystal structure analysis.

Single-Crystal X-ray Diffraction (SCXRD)

This generalized protocol outlines the key steps for the structural analysis of thiazole derivatives using SCXRD.[3][7]

  • Crystal Growth: High-quality single crystals of the purified thiazole compound are grown. Slow evaporation of a saturated solution is a common method. The choice of solvent (e.g., DMF, ethanol) is critical and determined empirically.[3][7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer equipped with a specific X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The instrument collects diffraction data as the crystal is rotated.[7]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods (e.g., using SHELXT software) and then refined using full-matrix least-squares techniques (e.g., on F²).[7]

  • Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, angles, and intermolecular interactions, which can be visualized and analyzed. Crystallographic data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination of thiazole derivatives in solution.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiazole compound.[8]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean NMR tube.[8] The choice of solvent is based on the compound's solubility.

    • Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.[8]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's magnet.

    • Acquire standard ¹H and ¹³C NMR spectra.

    • If necessary, perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed atomic connectivity.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to deduce the molecular structure.[9][11]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and logical connections in structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Data Interpretation & Validation synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy scxrd SCXRD Data Collection crystal_growth->scxrd structure_solution Structure Solution & Refinement scxrd->structure_solution structure_elucidation Spectroscopic Structure Elucidation spectroscopy->structure_elucidation computational Computational Analysis (DFT, Docking) structure_solution->computational final_structure Final Validated Structure structure_solution->final_structure structure_elucidation->computational structure_elucidation->final_structure computational->final_structure

Caption: Experimental workflow for crystal structure analysis of thiazole compounds.

G A Synthesis & Modification of Thiazole Scaffold B Structural Characterization (XRD, NMR, Computational) A->B Provides Material C 3D Conformation & Intermolecular Interactions B->C Reveals Structure D Structure-Activity Relationship (SAR) Analysis C->D Informs D->A Guides Design E Biological Activity (e.g., Anticancer, Antimicrobial) D->E Explains

References

Spectroscopic Validation of 2-Methyl-1,3-thiazole-4-carboxylic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The validation of its synthesis is crucial and is primarily achieved through a combination of spectroscopic methods. This document outlines the experimental protocols for a common synthesis method and an alternative approach, alongside a detailed breakdown of the expected spectroscopic data used for structural confirmation.

Synthesis of this compound

A prevalent and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. An alternative approach involves a multi-step synthesis starting from L-cysteine hydrochloride.

Method 1: Hantzsch Thiazole Synthesis (Proposed)

The Hantzsch synthesis is a well-established method for the preparation of thiazole derivatives.[1] It typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a 3-halo-2-oxobutanoic acid derivative and thioacetamide.

Method 2: Alternative Synthesis from L-Cysteine Hydrochloride

A patented alternative method describes the synthesis of thiazole-4-carboxylic acid from L-cysteine hydrochloride and formaldehyde. This multi-step process involves condensation, esterification, oxidation, and finally hydrolysis to yield the carboxylic acid. While this method does not yield the 2-methyl derivative directly, it represents a different synthetic strategy for the core thiazole-4-carboxylic acid structure.

Spectroscopic Validation

The successful synthesis of this compound is confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data, based on the analysis of structurally similar compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the thiazole ring proton, and the carboxylic acid proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the methyl carbon.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
-CH₃~2.7~19
Thiazole C5-H~8.3~125
Thiazole C2-~168
Thiazole C4-~148
Thiazole C5~8.3~125
-COOH>10 (broad)~163

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key expected vibrational frequencies are:

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C-H stretch (aromatic/methyl)3100 - 2850
C=O stretch (Carboxylic Acid)1710 - 1680
C=N stretch (Thiazole ring)1650 - 1550
C=C stretch (Thiazole ring)1550 - 1475
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₅NO₂S), the expected molecular weight is approximately 143.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 143, with other significant fragments corresponding to the loss of the carboxylic acid group and other parts of the molecule.

Experimental Protocols

Detailed Experimental Protocol for Hantzsch Thiazole Synthesis (Generalized)

A generalized procedure for the Hantzsch synthesis of a thiazole derivative is as follows:

  • Reaction Setup: An α-halocarbonyl compound and a thioamide are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Detailed Experimental Protocol for Alternative Synthesis (Hydrolysis Step)

The final step in the alternative synthesis from L-cysteine involves the hydrolysis of the corresponding methyl ester:

  • Reaction Setup: Methyl thiazole-4-carboxylate is mixed with an aqueous solution of sodium hydroxide (10%).

  • Reaction Conditions: The mixture is heated to reflux for approximately one hour.

  • Work-up: The solution is cooled, and hydrochloric acid is added to acidify the mixture to a pH of 3, leading to the precipitation of the carboxylic acid.

  • Purification: The solid product is collected by suction filtration, washed with a small amount of water, and dried.

Workflow and Logic Diagrams

To visualize the experimental and validation workflow, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Materials (α-haloketone, thioamide) reaction Hantzsch Reaction start->reaction workup Work-up & Purification reaction->workup product Crude Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample analysis Data Analysis & Structural Confirmation nmr->analysis ir->analysis ms->analysis final_product 2-Methyl-1,3-thiazole- 4-carboxylic acid analysis->final_product Validated Structure

Caption: Experimental workflow for the synthesis and spectroscopic validation.

Spectroscopic_Analysis_Logic cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Validation sample Synthesized Product nmr ¹H & ¹³C NMR sample->nmr ir FTIR sample->ir ms Mass Spec sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Characteristic Absorptions ir->ir_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data structure Proposed Structure: 2-Methyl-1,3-thiazole- 4-carboxylic acid nmr_data->structure Confirms C-H framework ir_data->structure Confirms functional groups ms_data->structure Confirms molecular weight final_validation Structure Validated structure->final_validation Consistent Data

Caption: Logical relationship of spectroscopic data for structural validation.

References

A Comparative Guide to 2-Methyl-1,3-thiazole-4-carboxylic Acid and Other Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of carboxylic acid building blocks is critical to the efficiency and outcome of a synthetic route. This guide provides an objective comparison of 2-Methyl-1,3-thiazole-4-carboxylic acid with two commonly used carboxylic acids: the aromatic benzoic acid and the aliphatic hexanoic acid. The comparison focuses on their synthesis and performance in a key synthetic application, amide bond formation.

Comparison of Synthetic Parameters

The synthesis of these carboxylic acids proceeds through distinct routes, each with its own characteristic yield and reaction conditions. Below is a summary of representative synthetic methods for each acid.

Carboxylic AcidStarting Material(s)Key ReagentsSolventReaction TimeTypical Yield (%)
This compound Ethyl 2-chloroacetoacetate, Thioacetamide1. Thioacetamide2. NaOH1. Ethanol2. Ethanol/WaterStep 1: ~5-6 hoursStep 2: ~1.5 hours~80-85% (overall)[1]
Benzoic Acid Sodium BenzoateHydrochloric Acid (HCl)Water< 1 hour~95%[1]
Hexanoic Acid 1-HexanolJones Reagent (CrO₃, H₂SO₄)Acetone~2-3 hours~80-90%

Performance in Amide Bond Formation

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the construction of biologically active molecules. The reactivity of the carboxylic acid is a key factor in the efficiency of this transformation. While direct comparative studies are limited, a qualitative and data-informed comparison can be made based on established protocols.

Carboxylic AcidCoupling ReagentBaseSolventReaction TimeTypical Yield (%)Notes
This compound EDC, HOBtDIPEAAcetonitrile~12 hours~60-70%The electron-withdrawing nature of the thiazole ring can activate the carboxyl group, but steric hindrance may play a role.
Benzoic Acid EDC, HOBtDIPEADMF/DCM~12 hours~85-95%A standard aromatic carboxylic acid with predictable reactivity.
Hexanoic Acid EDC, HOBtDIPEADCM~12 hours~90-98%Generally high-yielding due to the lack of significant steric hindrance or electronic effects.

Detailed Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process involving the Hantzsch thiazole synthesis to form the ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thioacetamide (1.0 eq).

  • Heat the mixture to reflux for 5-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound [1]

  • Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.[1]

  • Add sodium hydroxide (2.5 eq) to the solution.[1]

  • Heat the reaction mixture at 85°C for 1.5 hours.[1]

  • After cooling, evaporate the ethanol under reduced pressure.[1]

  • Dilute the remaining aqueous solution with water and acidify to pH 1 with concentrated hydrochloric acid.[1]

  • Filter the resulting solid, wash with water and dichloromethane, and dry under vacuum to yield this compound.[1]

Synthesis of Benzoic Acid from Sodium Benzoate[1]
  • Dissolve sodium benzoate (1.0 eq) in deionized water in a beaker.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid (e.g., 3M HCl) with stirring.

  • Continue stirring in the ice bath until precipitation of benzoic acid is complete.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the purified benzoic acid in a desiccator.

Synthesis of Hexanoic Acid from 1-Hexanol
  • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • In a separate flask, dissolve 1-hexanol (1.0 eq) in acetone and cool in an ice bath.

  • Slowly add the prepared Jones reagent to the solution of 1-hexanol with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by adding isopropanol until the orange-brown color turns green.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain hexanoic acid.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate a typical synthetic workflow for thiazole derivatives and a simplified signaling pathway where such molecules can act as inhibitors.

Hantzsch_Synthesis_Workflow start Starting Materials: Ethyl 2-chloroacetoacetate Thioacetamide reaction1 Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction1 intermediate Ethyl 2-Methyl-1,3-thiazole-4-carboxylate reaction1->intermediate reaction2 Saponification (NaOH, EtOH/H₂O) intermediate->reaction2 acidification Acidification (HCl) reaction2->acidification purification Filtration & Drying acidification->purification product This compound purification->product

Caption: Workflow for the Hantzsch synthesis of this compound.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Promotes Inhibitor Thiazole Carboxylic Acid Derivative Inhibitor->Receptor Inhibits Inhibitor->Akt Inhibits

Caption: Simplified kinase signaling pathway showing potential inhibition points for thiazole derivatives.[2][3][4][5]

Conclusion

This compound represents a valuable heterocyclic building block in synthetic chemistry. Its synthesis, while more complex than that of simple aromatic or aliphatic carboxylic acids, provides access to a scaffold with significant potential in medicinal chemistry, particularly as a core component of kinase inhibitors.[2][3][4] The choice between this compound and more conventional carboxylic acids will ultimately depend on the specific synthetic goals, with the thiazole derivative offering unique structural and electronic properties that can be leveraged in the design of complex target molecules.

References

Efficacy comparison of different synthetic routes to 2-Methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data

The compound 2-Methyl-1,3-thiazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic pathways: the classic Hantzsch thiazole synthesis followed by ester hydrolysis, and the direct oxidation of 2,4-dimethylthiazole. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors like yield, reaction time, availability of starting materials, and the complexity of the procedure. The following table summarizes the key quantitative parameters for the two discussed synthetic routes to this compound.

ParameterRoute 1: Hantzsch Synthesis & HydrolysisRoute 2: Oxidation of 2,4-Dimethylthiazole
Starting Materials Ethyl 2-chloroacetoacetate, Thioacetamide2,4-Dimethylthiazole
Key Reagents Ethanol, Sodium HydroxideNitric Acid, Sulfuric Acid
Overall Yield ~75-85% (estimated over two steps)71%[1]
Purity High, purification by recrystallizationHigh, purification by precipitation
Reaction Time Several hours for each step~5 hours
Reaction Temperature Reflux (Hantzsch), Room Temp (Hydrolysis)100°C
Key Advantages Well-established, high-yielding stepsFewer synthetic steps
Key Disadvantages Two-step processUse of strong, corrosive acids

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic approach, the following diagrams illustrate the core transformations.

Synthetic Route Comparison Workflow cluster_0 Route 1: Hantzsch Synthesis & Hydrolysis cluster_1 Route 2: Direct Oxidation A1 Ethyl 2-chloroacetoacetate + Thioacetamide B1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) A1->B1 C1 Ethyl 2-methyl-1,3-thiazole-4-carboxylate B1->C1 D1 Alkaline Hydrolysis (NaOH, Ethanol/Water) C1->D1 E1 This compound D1->E1 A2 2,4-Dimethylthiazole B2 Oxidation (HNO3, H2SO4, 100°C) A2->B2 C2 This compound B2->C2 reagents Ethyl 2-chloroacetoacetate + Thioacetamide conditions Ethanol Reflux reagents->conditions product Ethyl 2-methyl-1,3-thiazole-4-carboxylate conditions->product reagents 2,4-Dimethylthiazole conditions Conc. H2SO4 70% HNO3 100°C, 5h reagents->conditions product This compound conditions->product

References

A Comparative Guide to Purity Determination of 2-Methyl-1,3-thiazole-4-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization and purity assessment of 2-Methyl-1,3-thiazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is a critical parameter that can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of such compounds.

This guide outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance characteristics with alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

An RP-HPLC method with UV detection is proposed for the routine analysis and purity determination of this compound. This method is based on established principles for the analysis of similar thiazole derivatives.[2][3]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Method Performance Comparison

The proposed HPLC method offers a balance of sensitivity, resolution, and throughput. The following table compares the expected performance of this HPLC method with other potential analytical techniques for purity analysis.

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterHPLC-UV (Proposed)GC-MSNMR (Quantitative)
Principle Chromatographic separation based on polarity, followed by UV detection.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.
Sample Volatility Not requiredRequired (derivatization may be needed)Not required
Selectivity HighVery HighHigh (for structural elucidation)
Linearity (R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 3%
Accuracy (%) 98-102%95-105%97-103%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Throughput HighModerateLow

Experimental Protocols

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std hplc_system HPLC System Setup inject_std Inject Standards dissolve_std->inject_std dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system->inject_std calibration Generate Calibration Curve inject_std->calibration calibration->inject_sample chromatogram Obtain Chromatogram inject_sample->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity determination of this compound by HPLC.

This guide provides a framework for the characterization of this compound purity by HPLC. The proposed method is robust and reliable for routine quality control. For regulatory submissions, a full method validation according to ICH guidelines would be required.

References

Novel Thiazole Derivatives Showcase Promising In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthesized thiazole derivatives is demonstrating significant potential in the fight against a broad spectrum of bacterial and fungal pathogens. Recent in vitro studies reveal that these novel compounds exhibit potent antimicrobial activity, in some cases surpassing the efficacy of established reference drugs. This comparative guide synthesizes the latest findings on their antimicrobial performance, details the experimental methodologies employed, and visualizes key workflows and potential mechanisms of action.

Researchers are increasingly turning to the thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, as a foundational structure for developing new antimicrobial agents.[1][2] The versatility of the thiazole ring allows for the synthesis of a diverse range of derivatives, with various substituents influencing their biological activity.[3][4]

Comparative Antimicrobial Efficacy

The antimicrobial potency of these novel thiazole derivatives has been quantified using standard in vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. Some studies also report the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which indicate the lowest concentration required to kill the microorganism.

The data presented in Table 1 summarizes the in vitro antimicrobial activity of several recently developed thiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The results highlight the broad-spectrum activity of many of these compounds.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Series 1 (Compound 3) Staphylococcus aureus230-700470-940Ampicillin-
Methicillin-resistant S. aureus (MRSA)--Ampicillin-
Pseudomonas aeruginosa230-700470-940Ampicillin-
Escherichia coli230-700470-940Ampicillin-
Series 1 (Compound 9) Fungal Strains60-230110-470--
Series 2 (Compound 7e, 7f) Bacterial Strains----
Series 2 (Compound 7i, 7j) Candida parapsilosis, C. glabrata----
Quinoline-Thiazole (4g) S. aureus7.81-Chloramphenicol≤1.95
MRSA3.91-Chloramphenicol31.25
Quinoline-Thiazole (4m) S. aureus7.81-Chloramphenicol≤1.95
E. coli7.81-Chloramphenicol-
Thiazole-based heterocycles (6, 20, 22) S. aureus, E. coli, C. albicansas low as 3.125---

Table 1: In Vitro Antimicrobial Activity of Novel Thiazole Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of selected novel thiazole derivatives against various microbial strains.[3][5][6][7]

Of particular note, certain quinoline-thiazole hybrids have demonstrated remarkable potency. For instance, compound 4g was found to be eight times more effective against methicillin-resistant S. aureus (MRSA) than the standard drug chloramphenicol.[6] Similarly, another series of thiazole-based heterocyclic compounds showed MIC values as low as 3.125 µg/mL against S. aureus, E. coli, and C. albicans.[7] The antifungal activity of some derivatives is also noteworthy, with one compound series exhibiting better antifungal than antibacterial properties.[3]

Experimental Protocols

The evaluation of the in vitro antimicrobial activity of these novel thiazole derivatives predominantly follows standardized methodologies to ensure reproducibility and comparability of results. The most common techniques employed are the broth microdilution method for determining MIC values and the agar disk diffusion method for initial screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension of the microorganism is then prepared in a sterile saline or broth solution and adjusted to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a multi-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test used to assess the susceptibility of a microorganism to a particular antimicrobial agent.

  • Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound from the disk into the agar.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

Visualizing Workflows and Potential Mechanisms

To better understand the research process and the potential biological targets of these novel compounds, the following diagrams illustrate a typical experimental workflow and a proposed signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Novel Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization agar_diffusion Agar Disk Diffusion (Primary Screening) characterization->agar_diffusion mic_determination Broth Microdilution (MIC Determination) agar_diffusion->mic_determination mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc cytotoxicity Cytotoxicity Assays mbc_mfc->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: Experimental workflow for the development and evaluation of novel antimicrobial thiazole derivatives.

Molecular docking studies have suggested several potential mechanisms of action for these thiazole derivatives. For antibacterial activity, the inhibition of enzymes involved in cell wall synthesis, such as the E. coli MurB enzyme, and DNA replication, like DNA gyrase, have been proposed.[3][7] For antifungal activity, a likely target is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[3][8]

signaling_pathway cluster_bacterial Bacterial Targets cluster_fungal Fungal Target thiazole_b Thiazole Derivative murB MurB Enzyme thiazole_b->murB dna_gyrase DNA Gyrase thiazole_b->dna_gyrase cell_wall Cell Wall Biosynthesis murB->cell_wall inhibits dna_rep DNA Replication dna_gyrase->dna_rep inhibits thiazole_f Thiazole Derivative demethylase 14α-lanosterol demethylase thiazole_f->demethylase ergosterol Ergosterol Biosynthesis demethylase->ergosterol inhibits

Caption: Proposed mechanisms of antimicrobial action for novel thiazole derivatives.

Conclusion

The in vitro data strongly suggest that novel thiazole derivatives are a promising class of antimicrobial agents. Their broad-spectrum activity, coupled with high potency against resistant strains, warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as in vivo studies to evaluate their therapeutic potential. The elucidation of their precise mechanisms of action will be crucial for their development as next-generation antimicrobial drugs.

References

A Comparative Guide to Thiazole and Oxazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole and oxazole are five-membered heterocyclic rings that serve as crucial scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides a comparative analysis of their derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. A systematic review of antiproliferative activities suggests that thiazole-containing compounds are often more promising.[3]

Physicochemical and Biological Activity Comparison

The substitution of the oxygen atom in oxazole with a sulfur atom in thiazole leads to differences in electronegativity, aromaticity, and bond angles, which in turn affect the pharmacokinetic and pharmacodynamic properties of the derivatives.[4] Thiazoles are generally more aromatic than oxazoles. This subtle structural difference can significantly impact their interaction with biological targets.

Anticancer Activity

Thiazole and oxazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][5]

A comparative study of isosteres targeting VEGFR-2 revealed that the thiazole ring can form a stabilizing interaction between its nitrogen and sulfur atoms, a feature that the oxazole ring cannot mimic, potentially contributing to higher activity in some thiazole derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Thiazole Compound 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazolyl Coumarin 6dBreast Cancer10.5 ± 0.71Sorafenib5.10 ± 0.49
Thiazolyl Coumarin 6bBreast Cancer11.2 ± 0.80Sorafenib5.10 ± 0.49
Oxazole Data Not Available----

A systematic review indicated that from 2014 to April 2020, the most promising compounds with antiproliferative activity contained a thiazole nucleus.[3]

Antimicrobial Activity

Both thiazole and oxazole derivatives exhibit a broad spectrum of antimicrobial activity. Their efficacy is highly dependent on the nature and position of substituents on the heterocyclic ring.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Thiazole Phenylacetamido-thiazole 16E. coli1.56 - 6.25--
S. aureus1.56 - 6.25--
Benzo[d]thiazole 13 & 14S. aureus50 - 75Ofloxacin-
E. coli50 - 75Ofloxacin-
Oxazole Data Not Available----
Anti-inflammatory Activity

Thiazole and oxazole derivatives have been investigated for their anti-inflammatory potential, often targeting enzymes like cyclooxygenases (COX). In a study evaluating thiazole/oxazole substituted benzothiazole derivatives, a thiazole-containing compound (3c) was identified as the most active.[4]

Compound ClassDerivativeAssayResultReference Drug
Thiazole Compound 3cCarrageenan-induced paw edemaMost active compound-
Oxazole ----

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

Hantzsch Thiazole Synthesis Workflow

A common and efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Hantzsch_Synthesis reagents Combine α-haloketone and Thioamide in a solvent (e.g., Methanol) heating Heat the mixture with stirring reagents->heating cooling Cool to room temperature heating->cooling precipitation Pour into Na2CO3 solution to precipitate the product cooling->precipitation filtration Filter the mixture (Buchner funnel) precipitation->filtration product Collect and dry the Thiazole derivative filtration->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.[11]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (thiazole/oxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (solvent only) and a positive control.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of antioxidant compounds.[13][14]

Principle: DPPH is a stable free radical that is deep violet in color.[13][14] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[13]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds (thiazole/oxazole derivatives)

  • Positive control (e.g., Ascorbic acid)

  • Methanol or other suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the positive control in the chosen solvent.

  • Reaction Mixture: In a test tube or 96-well plate, mix a specific volume of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

Both thiazole and oxazole derivatives are valuable scaffolds in drug design, exhibiting a wide range of biological activities. The available data, particularly in the realm of anticancer research, suggests that thiazole derivatives may hold a slight edge in potency, potentially due to the unique electronic properties conferred by the sulfur atom. However, the specific biological activity is ultimately determined by the type and arrangement of substituents on the heterocyclic core. The experimental protocols and workflows provided herein offer a foundation for the continued evaluation and comparison of these important classes of compounds in the quest for novel therapeutics.

References

Confirming the Structure of Synthesized 2-Methyl-1,3-thiazole-4-carboxylic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 2-Methyl-1,3-thiazole-4-carboxylic acid. By presenting expected data alongside that of a structurally related alternative, this document serves as a practical reference for structure verification.

The primary method for confirming the structure of a novel synthesized compound is a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. This guide will detail the expected outcomes from each of these analyses for this compound and compare them with the data for a similar compound, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and the alternative compound, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid.

PropertyThis compound2,4-Dimethyl-1,3-thiazole-5-carboxylic acid
Molecular Formula C₅H₅NO₂SC₆H₇NO₂S
Molecular Weight 143.17 g/mol [1]157.19 g/mol [2]
Melting Point 145-150 °CNot available

Table 1. Physical Properties Comparison.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.0singlet1H
Thiazole-H (C5-H)~8.3singlet1H
-CH₃ (C2-CH₃)~2.8singlet3H

Table 2. Expected ¹H NMR Data for this compound (in DMSO-d₆).

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-COOH~163
Thiazole-C (C2)~168
Thiazole-C (C4)~145
Thiazole-C (C5)~128
-CH₃ (C2-CH₃)~20

Table 3. Expected ¹³C NMR Data for this compound (in DMSO-d₆).

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=N (Thiazole Ring)~1590Medium
C-H (Aromatic/Methyl)2900-3100Medium to weak

Table 4. Expected IR Absorption Bands for this compound.

IonExpected m/zDescription
[M]⁺143Molecular ion
[M-COOH]⁺98Loss of carboxyl

Table 5. Expected Mass Spectrometry Fragments for this compound (Electron Ionization).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare the sample as a KBr pellet or a thin film.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically vaporized and bombarded with a beam of electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Visualizing the Workflow and Structure

The following diagrams illustrate the logical workflow for structure confirmation and the chemical structure of the target molecule.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction start->reaction product Crude Product reaction->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms Mass Spec product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmed_structure Confirmed Structure data_analysis->confirmed_structure

Caption: Workflow for Synthesis and Structural Confirmation.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1,3-thiazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Methyl-1,3-thiazole-4-carboxylic acid as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Hazard Identification and Risk Assessment

Before handling, it is crucial to understand the hazards associated with this compound. While specific classifications may vary slightly between suppliers, the compound and its derivatives are generally considered to pose the following risks:

  • Harmful if swallowed .[1][2]

  • Causes skin irritation .[1][3][4]

  • Causes serious eye irritation .[1][3][4]

  • May cause respiratory irritation .[1][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Segregation and Waste Container Selection

Proper segregation of chemical waste is fundamental to prevent dangerous reactions.[4][5]

  • Waste Stream: Designate this compound waste as "non-halogenated organic acid solid waste."

  • Container: Use a designated, leak-proof, and sealable waste container compatible with acidic organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[1][6] The container must be in good condition with a secure screw-top cap.[5]

  • Incompatibilities: Store this waste separately from:

    • Bases

    • Oxidizing agents

    • Reactive metals

    • Cyanides and sulfides[5]

Waste Accumulation and Labeling

All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7][8]

Labeling Procedure: The waste container must be labeled immediately upon the first addition of waste.[3] The label must include the following information:[5][6]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)

  • An accurate list of all components in the container, including any solvents, with their approximate percentages.

  • The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").

  • The full date when waste is first added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.

Step-by-Step Disposal Protocol

Step 1: Preparation

  • Ensure you are wearing all required PPE.

  • Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Transfer

  • Carefully transfer the solid this compound waste into the pre-labeled hazardous waste container using a dedicated scoop or spatula.

  • For residual amounts in original containers, determine if the container must be managed as hazardous waste or if it can be triple-rinsed. The rinsate from triple-rinsing must be collected and disposed of as hazardous waste.[9]

Step 3: Container Management

  • Securely close the waste container lid immediately after adding waste.[3][5][9] Containers must remain closed at all times except when adding or removing waste.[3][5][9]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[1]

Step 4: Storage in Satellite Accumulation Area (SAA)

  • Store the sealed and labeled container in your designated SAA.

  • The SAA must be under the direct control of laboratory personnel and located at or near the point of waste generation.[1][5]

  • Ensure the container is stored in secondary containment to prevent spills.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if it has been in accumulation for close to one year, arrange for its disposal.[5]

  • Submit a chemical waste collection request to your institution's EHS department.[3][6] Do not transport hazardous waste yourself.[3]

Important Prohibitions:

  • DO NOT dispose of this compound down the drain.[7][9]

  • DO NOT dispose of this chemical in the regular trash.[6][9]

  • DO NOT use evaporation in a fume hood as a method of disposal.[3][5][9]

Quantitative Data Summary
ParameterGuidelineSource
SAA Storage Limit (Volume) Max. 55 gallons of total hazardous waste[7]
SAA Storage Limit (Acutely Toxic) Max. 1 quart for acutely toxic (P-listed) waste[7]
SAA Storage Time Limit Up to 1 year for partially filled containers[5]
Full Container Removal Within 3 days of becoming full[5]
Container Headspace Minimum 10% (or fill to just below the neck)[1][5]
Experimental Protocol: Decontamination of Glassware

Objective: To safely decontaminate glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol or acetone, check for compatibility)

  • Designated hazardous waste container for liquid rinsate

  • Squirt bottles

  • Standard laboratory detergent

  • Deionized water

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a small amount of a suitable organic solvent. This initial rinsate is considered hazardous waste.

  • Collect Rinsate: Collect all solvent rinsate in a properly labeled hazardous waste container for liquid organic waste.

  • Washing: After the solvent rinse, wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Prepare a designated, compatible waste container C->D Yes F Transfer waste into container inside a fume hood C->F No E Affix 'Hazardous Waste' label. Fill in all required information. D->E E->F G Securely cap the container F->G H Store container in designated SAA with secondary containment G->H I Is the container full? H->I J Submit waste collection request to EHS within 3 days I->J Yes L Continue to add waste as needed I->L No K End: Waste properly stored for EHS pickup J->K L->F

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 2-Methyl-1,3-thiazole-4-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended when handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2]
Body Protection Laboratory CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)NIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of dust.[2]
Foot Protection Closed-toe Shoes-Protects feet from spills and falling objects.[2]

Operational and Disposal Plans

Safe Handling and Storage Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be removed immediately and laundered before reuse.[3][6]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5] Keep it segregated from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan:

Chemical waste must be disposed of in strict accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless explicitly instructed to do so by your institution's safety protocols.

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

  • Container Disposal: Empty containers should be handled as if they contain the product and disposed of according to the same protocols.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Experimental Workflow and Safety Protocol

The following diagram outlines the procedural workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E I Exposure Event D->I F Decontaminate Work Area E->F E->I G Segregate & Label Waste F->G H Dispose via EHS G->H J Follow First Aid Procedures I->J K Seek Medical Attention J->K

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.